N-benzyl-3-(oxolan-2-yl)butanamide
Descripción
Propiedades
IUPAC Name |
N-benzyl-3-(oxolan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(14-8-5-9-18-14)10-15(17)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJRIFKIORSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application Note: Rational Solvent Selection and Solubility Profiling for N-benzyl-3-(oxolan-2-yl)butanamide
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Structural Deconstruction
The compound N-benzyl-3-(oxolan-2-yl)butanamide presents a unique solvation challenge due to its hybrid structural features. It is a synthetic small molecule characterized by a delicate balance of hydrophobic and polar domains. To optimize its use in biological assays, formulation, or downstream synthesis, selecting the right solvent cannot be left to trial-and-error.
As application scientists, we must deconstruct the molecule to understand its intermolecular forces:
-
Hydrophobic Domains: The benzyl ring and the aliphatic butanamide backbone drive strong dispersion forces ( δD ) and π−π stacking interactions.
-
Polar/H-Bonding Domains: The secondary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Additionally, the oxolane (tetrahydrofuran) ring functions as a polar aprotic hydrogen bond acceptor.
By mapping these functional groups, we can utilize to predict the cohesive energy density required for optimal dissolution[1].
Mechanistic solute-solvent interaction pathways.
Regulatory & Green Chemistry Considerations
A solvent may be thermodynamically ideal, but it must also be toxicologically and environmentally viable for pharmaceutical development. We filter our HSP-derived candidates through the [2] and the[3].
-
2-Methyltetrahydrofuran (2-MeTHF): Recently updated in the 8th revision of the ICH Q3C guidelines, 2-MeTHF is now classified as a Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day[4]. It is an excellent green alternative to THF. Its ether oxygen perfectly matches the oxolane ring's solvation requirements, while its methyl group provides favorable dispersion interactions with the compound's aliphatic backbone.
-
Dimethyl Sulfoxide (DMSO): A Class 3 universal solvent[5]. It is ideal for high-concentration stock solutions in in-vitro biological assays due to its high polarity ( δP ) and hydrogen bonding ( δH ) parameters, which aggressively solvate the amide group.
-
Dichloromethane (DCM): Despite likely good solvency for this molecule, DCM is an ICH Class 2 solvent (high toxicity) and is flagged as "problematic" by CHEM21 due to severe environmental and health hazards[6]. It is strictly excluded from our recommended workflows.
Table 1: Solvent Selection Matrix & In Silico Predictions
| Solvent Candidate | ICH Q3C Class | CHEM21 Score | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Predicted Solvency |
| 2-MeTHF | Class 3[4] | Recommended | 16.9 | 5.0 | 4.3 | High (Optimal for synthesis/extraction) |
| DMSO | Class 3[5] | Recommended | 18.4 | 16.4 | 10.2 | High (Optimal for in-vitro stocks) |
| Ethyl Acetate | Class 3[5] | Recommended | 15.8 | 5.3 | 7.2 | Moderate (Good for chromatography) |
| DCM | Class 2[5] | Problematic[6] | 17.0 | 7.3 | 7.1 | Excluded (Toxicity/Environmental risk) |
| Water | N/A | Recommended | 15.6 | 16.0 | 42.3 | Poor (High hydrophobicity of API) |
Experimental Workflows & Self-Validating Protocols
To empirically validate the solvent selection, we employ a two-tiered self-validating system. We first determine the kinetic solubility to identify the Maximum Assay Concentration (MAC) for biological testing, followed by a rigorous thermodynamic validation to ensure phase stability.
Logical workflow for solvent selection and validation.
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: To determine the point of precipitation when a DMSO stock of the compound is introduced into an aqueous assay buffer.
-
Stock Preparation: Prepare a 10 mM stock solution of N-benzyl-3-(oxolan-2-yl)butanamide in 100% DMSO.
-
Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microtiter plate (final DMSO concentration = 1% v/v).
-
Incubation: Shake the plate at 300 rpm for 2 hours at 37 °C.
-
Detection: Measure light scattering using a nephelometer.
-
Causality Insight: Nephelometry detects the first instance of phase separation (cloud point). Because the benzyl and butyl groups are highly hydrophobic, the compound is prone to forming sub-micron colloidal aggregates in water before visible precipitation occurs. Nephelometry prevents false-negative solubility readings that standard UV-Vis would miss.
-
Protocol B: Thermodynamic Solubility Validation (Shake-Flask Method)
Purpose: To determine the true equilibrium solubility in pure candidate solvents (e.g., 2-MeTHF, Ethyl Acetate) without the confounding effects of supersaturation.
-
Preparation: Weigh an excess amount (~50 mg) of solid N-benzyl-3-(oxolan-2-yl)butanamide into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add 500 µL of the candidate solvent (e.g., 2-MeTHF).
-
Equilibration: Seal and incubate at 25.0 ± 0.1 °C on a thermoshaker at 800 rpm for 48 hours.
-
Causality Insight: A 48-hour window is mandatory. Shorter incubations may capture a state of kinetic supersaturation. 48 hours ensures the transition to true thermodynamic equilibrium, accounting for the potential slow crystallization of more stable polymorphs.
-
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C.
-
Causality Insight: Centrifugation is strictly preferred over syringe filtration. Hydrophobic compounds (driven by the benzyl group) frequently adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured concentration.
-
-
Quantification: Dilute the supernatant 1:100 in the mobile phase and analyze via HPLC-UV (λ = 214 nm for the amide bond, 254 nm for the benzyl ring).
-
Solid-State Verification (Self-Validation Step): Recover the residual solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality Insight: This is a critical self-validating step. If the solvent induces a polymorphic transition or forms a solvate during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original API. XRPD confirms the structural integrity of the solid phase.
-
Conclusion & Recommendations
For the dissolution of N-benzyl-3-(oxolan-2-yl)butanamide, solvent selection must balance the compound's dual hydrophobic/polar nature with modern safety and environmental standards.
-
For Chemical Synthesis & Extractions: 2-MeTHF is the optimal choice. It provides exceptional solvency due to its structural mimicry of the compound's oxolane ring, while adhering to the latest ICH Q3C (R8) Class 3 safety limits[4] and green chemistry principles[3].
-
For Biological Assays: DMSO remains the gold standard for creating highly concentrated stock solutions, though aqueous dilutions must be strictly monitored via nephelometry to prevent colloidal aggregation of the hydrophobic benzyl moiety.
References
-
Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. National Center for Biotechnology Information (NCBI) / NIH. December 2021. Available at:[Link]
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). April 2021. Available at:[Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (ACS Publications). November 2013. Available at:[Link]
-
CHEM21 Solvent Selection Guide. Department of Chemistry, University of York. Available at:[Link]
-
Formulation Using Hansen Solubility Parameters. Drug Development Supported by Informatics (Springer). October 2024. Available at:[Link]
Sources
- 1. Influence of active pharmaceutical ingredient structures on Hansen solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 4. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]
- 5. xinfuda-group.com [xinfuda-group.com]
- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Application Note: Scalable Process Chemistry for the Synthesis of N-Benzyl-3-(oxolan-2-yl)butanamide
Strategic Rationale & Route Design
The transition of N-benzyl-3-(oxolan-2-yl)butanamide from discovery-scale synthesis to multikilogram production requires a fundamental redesign of the amidation strategy. The target molecule features a lipophilic benzylamide moiety coupled to a polar, oxygen-containing oxolane (tetrahydrofuran) ring.
In medicinal chemistry, this coupling is typically achieved using uronium-based reagents (e.g., HATU) or carbodiimides (e.g., EDC/HOBt). While highly effective for milligram-scale library generation, these reagents are fundamentally unsuited for process-scale manufacturing. They suffer from poor atom economy, generate high-molecular-weight byproducts that complicate downstream processing, and frequently cause intractable emulsions during aqueous workups[1].
To achieve a scalable, low-Process Mass Intensity (PMI) synthesis, 1,1'-Carbonyldiimidazole (CDI) is utilized as the activating agent. The selection of CDI is grounded in its self-basing nature, cost-effectiveness, and the generation of benign, easily removable byproducts (water-soluble imidazole and gaseous CO₂)[1]. Furthermore, the process utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent, providing excellent phase separation during workup and aligning with green chemistry principles.
Mechanistic Causality: The CDI Advantage & CO₂ Rate Enhancement
The CDI-mediated amidation proceeds via a distinct two-step mechanism that must be carefully controlled on a large scale:
-
Activation: 3-(oxolan-2-yl)butanoic acid reacts with CDI to form a transient mixed anhydride. This intermediate rapidly decarboxylates to yield the stable acyl imidazolide.
-
Amidation: The introduction of benzylamine displaces the imidazole leaving group to form the target amide.
Crucial Process Insight: Historically, amidation via CDI can become sluggish upon scale-up. This is often misattributed to poor mixing. However, kinetic studies reveal that the CO₂ generated during the activation step acts as a powerful catalyst for the subsequent amidation[2]. When CO₂ is allowed to freely vent from a large-scale reactor, the amidation rate drops precipitously. By retaining the generated CO₂ within a closed reactor system—or artificially introducing a slight overpressure (e.g., 50 psig)—the reaction time can be compressed from >48 hours to under 4 hours[2].
Fig 1: CDI-mediated amidation mechanism highlighting CO2 retention for rate enhancement.
Quantitative Process Metrics
The transition to the CO₂-enhanced CDI protocol yields significant improvements across all key process metrics compared to the legacy discovery route.
| Metric | Discovery Route (EDC/HOBt) | Process Route (CDI / CO₂-Enhanced) |
| Activating Agent | EDC·HCl / HOBt | 1,1'-Carbonyldiimidazole (CDI) |
| Atom Economy | Low (High MW urea byproducts) | High (CO₂ and Imidazole waste) |
| Reaction Time | 12 - 18 hours | < 4 hours |
| Workup | Complex (Emulsion risk) | Simple (Aqueous HCl wash) |
| Process Mass Intensity (PMI) | > 85 | < 30 |
| Isolated Yield | 70 - 75% | 88 - 92% |
Self-Validating Experimental Protocol (Kilogram Scale)
This protocol is designed as a self-validating system. At each critical juncture, a physical or thermodynamic observable is used to confirm reaction trajectory, preventing the cascading failure of downstream steps.
Phase 1: Acid Activation
-
Reactor Charging: Charge a clean, dry 20 L jacketed reactor with 3-(oxolan-2-yl)butanoic acid (1.00 kg, 6.32 mol) and anhydrous 2-MeTHF (8.0 L). Set the jacket temperature to 20 °C and initiate overhead stirring at 150 rpm.
-
CDI Addition: Add CDI (1.08 kg, 6.64 mol, 1.05 equiv) portion-wise over 45 minutes to control the evolution of CO₂ gas.
-
Self-Validation Checkpoint 1 (Gas Evolution): Monitor the reactor vent via an inline bubbler. The cessation of CO₂ bubbling serves as the physical confirmation that the transient mixed anhydride has fully decarboxylated into the stable acyl imidazolide. Do not proceed until gas evolution has completely ceased (typically 1.5 hours).
-
Analytical IPC: Pull a 0.5 mL aliquot, quench with methanol, and analyze via HPLC to confirm >98% conversion of the starting acid to the corresponding methyl ester (proxy for the acyl imidazolide).
Phase 2: CO₂-Enhanced Amidation
-
Reactor Sealing: Seal the reactor and pressurize the headspace with CO₂ to 50 psig. This retains the catalytic CO₂ required to accelerate the amidation[2].
-
Amine Dosing: Using a high-pressure dosing pump, add benzylamine (0.71 kg, 6.63 mol, 1.05 equiv) over 30 minutes.
-
Self-Validation Checkpoint 2 (Thermodynamic Exotherm): The addition of benzylamine must trigger a controlled exotherm. Monitor the internal probe; a temperature rise of ΔT ≈ +5 to 8 °C confirms successful initiation of the coupling. The absence of this exotherm indicates degraded CDI or moisture contamination.
-
Aging: Maintain the jacket at 25 °C and stir for 3.5 hours. Depressurize the reactor safely.
Phase 3: Downstream Processing & Isolation
-
Quench & Wash: Add 1M aqueous HCl (4.0 L) to the reactor and stir vigorously for 15 minutes.
-
Self-Validation Checkpoint 3 (Phase Separation): Stop stirring and observe the phase split. 2-MeTHF should provide a crisp, rapid phase separation (<5 minutes) without the emulsions typical of EDC/HOBt routes. The lower aqueous layer (containing imidazole hydrochloride and unreacted benzylamine) is discarded.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (3.0 L).
-
Crystallization: Concentrate the organic layer under reduced pressure to approximately 2.5 L. Heat to 60 °C and slowly dose in n-Heptane (5.0 L) as an antisolvent. Cool the jacket to 5 °C at a rate of 10 °C/hour to induce crystallization.
-
Filtration: Filter the resulting white slurry, wash the cake with cold Heptane (1.0 L), and dry under vacuum at 45 °C to constant weight.
Fig 2: Process flow diagram for the large-scale synthesis and isolation of the target amide.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: A Comparative Guide to Amide Coupling Conditions for the Synthesis of N-Benzyl-3-(oxolan-2-yl)butanamide
Abstract
The formation of the amide bond is a cornerstone of medicinal chemistry and drug development, representing one of the most frequently executed reactions in the synthesis of pharmacologically active molecules.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide, a model compound featuring common structural motifs. We present a comparative analysis of prevalent amide coupling methodologies, focusing on carbodiimide-based and uronium salt-based reagents. The guide offers a mechanistic rationale for reagent selection, detailed step-by-step protocols, and a comparative data summary to assist in optimizing reaction conditions for efficiency, yield, and purity.
Introduction: The Central Role of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the rapid acid-base reaction between the two components, which forms an unreactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[3] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling reagents" or "activating agents."[2][3]
The choice of coupling reagent is critical and can significantly impact reaction success. Factors influencing this decision include the steric and electronic properties of the substrates, the potential for racemization of chiral centers, reaction conditions, cost, and the ease of byproduct removal.[4] This guide will explore two of the most effective and widely used classes of coupling agents for the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide from its constituent precursors: 3-(oxolan-2-yl)butanoic acid and benzylamine.
Synthesis of Key Precursors
Benzylamine: This primary amine is a common, commercially available reagent and can typically be used as received after ensuring its purity and dryness.
3-(Oxolan-2-yl)butanoic Acid: This substituted butanoic acid is a non-standard starting material and may require custom synthesis. A plausible and efficient synthetic route involves a Michael addition reaction. For instance, a related compound, 3-(2-Thienyl thio) butyric acid, can be synthesized by reacting lithium thiophene-2-thiolate with crotonic acid.[5] A similar strategy can be adapted, followed by appropriate transformations of the thiophene ring to the desired oxolane (tetrahydrofuran) moiety. The synthesis of various tetrahydrofuran derivatives is a well-established field in organic chemistry.[6]
Mechanistic Overview of Common Coupling Reagents
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amide bond formation.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used due to their effectiveness and relatively low cost.[3][7] The general mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (RN=C=NR) to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate effectively converts the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack: The amine can then directly attack the activated carbonyl of the O-acylisourea to form the desired amide and a urea byproduct.[9]
-
The Role of Additives (HOBt, NHS): The O-acylisourea intermediate is unstable and can undergo side reactions, such as rearranging to an inactive N-acylurea, which can lower the yield.[10] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used.[4][11][12] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., an HOBt-ester).[4] This active ester is less prone to side reactions and racemization, and is then cleanly converted to the final amide upon reaction with the amine.[4][10]
Uronium/Aminium Salt-Based Coupling (e.g., HATU)
Uronium-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high efficiency, rapid reaction kinetics, and effectiveness with sterically hindered substrates.[11][13][14]
-
Base-Mediated Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[2][4]
-
Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester.[4][14] This reaction is very fast.
-
Amide Formation: The amine then attacks the highly electrophilic carbonyl carbon of the OAt-active ester to yield the final amide product.[14] HATU is generally considered more reactive than its HOBt-based analogue, HBTU.[11][15]
Comparative Analysis of Reaction Conditions
The selection of a specific protocol depends on factors like substrate reactivity, desired purity, cost, and scale. The following table summarizes and compares two primary methods for the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide.
| Parameter | Method A: EDC / HOBt | Method B: HATU / DIPEA |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None required (HOAt is part of the HATU structure) |
| Base | Tertiary amine (e.g., DIPEA, TEA) or none | Non-nucleophilic base (e.g., DIPEA, NMM)[14] |
| Stoichiometry (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) | 1 : 1.1 : 1.1 (HATU) : 2.0-3.0 (DIPEA) |
| Common Solvents | DMF, DCM, Acetonitrile[4] | DMF, DCM, Acetonitrile[14] |
| Temperature | 0 °C to Room Temperature[4] | 0 °C to Room Temperature[14] |
| Typical Reaction Time | 4 - 18 hours[4] | 1 - 4 hours[13][16] |
| Pros | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[15] | High efficiency and rapid kinetics[13]; excellent for sterically hindered or electron-deficient substrates[14][17]; low risk of racemization.[14] |
| Cons | Slower reaction times; potential for side reactions if HOBt is omitted.[10] | Higher cost; can lead to guanidinylation of the amine if used in large excess.[12] |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: EDC/HOBt Mediated Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide
Materials:
-
3-(oxolan-2-yl)butanoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, optional, but recommended)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(oxolan-2-yl)butanoic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.
-
If the amine starting material is a hydrochloride salt or if desired, add DIPEA (2.5 equiv) dropwise to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[4]
-
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-3-(oxolan-2-yl)butanamide.[4]
Protocol B: HATU-Mediated Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide
Materials:
-
3-(oxolan-2-yl)butanoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-(oxolan-2-yl)butanoic acid (1.0 equiv), benzylamine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF or DCM.[13]
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (3.0 equiv) dropwise to the reaction mixture. A brief pre-activation of the acid with HATU and DIPEA for 1-2 minutes before adding the amine is also a common practice.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove DMF, excess reagents, and byproducts.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target amide.
Caption: General workflow for amide coupling synthesis.
Conclusion
The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide can be achieved efficiently using standard amide coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium-based method like HATU depends on the specific requirements of the synthesis. The EDC/HOBt system offers a robust and cost-effective solution for routine couplings, while HATU provides superior speed and efficiency, particularly for more challenging or precious substrates where maximizing yield is paramount. The protocols and comparative data provided herein serve as a validated starting point for researchers to successfully synthesize target amides and to further optimize conditions for their specific applications.
References
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2010). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]
-
Vankawala, P. J., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Gesmundo, N. J., et al. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Retrieved from [Link]
-
Perin, G., et al. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. Taylor & Francis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
QuickCompany. (n.d.). Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid" [quickcompany.in]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.globalso.com [file.globalso.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. rsc.org [rsc.org]
Application Notes & Protocols for In Vivo Administration of N-benzyl-3-(oxolan-2-yl)butanamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel chemical entity, N-benzyl-3-(oxolan-2-yl)butanamide. In the absence of established specific protocols for this compound, this guide synthesizes field-proven insights and authoritative standards for preclinical research. The focus is on a systematic, scientifically-grounded approach to developing a robust administration protocol, with a particular emphasis on addressing the anticipated challenge of poor aqueous solubility. This guide covers critical aspects from physicochemical characterization and vehicle selection to detailed, step-by-step administration procedures for various routes in rodent models, and the selection of appropriate animal models for neurological assessment.
Introduction and Pre-formulation Considerations
N-benzyl-3-(oxolan-2-yl)butanamide is a novel compound with a structure that suggests potential activity as a nootropic or neuroprotective agent. As with many new chemical entities, a critical hurdle in its preclinical evaluation is the development of a safe and effective in vivo administration protocol. The lipophilic nature suggested by its structure indicates that it may have low aqueous solubility, a common challenge in drug development that can lead to poor absorption and low bioavailability.[1] Therefore, a primary focus of these application notes is to provide a logical framework for formulation development to overcome this potential obstacle.
A successful in vivo study hinges on a well-characterized and stable formulation that allows for consistent and reproducible dosing. Before commencing any animal studies, it is imperative to determine key physicochemical properties of N-benzyl-3-(oxolan-2-yl)butanamide.
Essential Physicochemical Characterization
A foundational step in designing an in vivo protocol is to experimentally determine the following properties of the test compound:
-
Aqueous Solubility: Assess solubility in water and at physiologically relevant pH values (e.g., 1.2, 6.8, and 7.4) to mimic conditions in the gastrointestinal tract.[2]
-
LogP/LogD: This value will quantify the lipophilicity of the compound and is a key determinant in choosing between aqueous or lipid-based vehicle systems.[2]
-
pKa: Understanding the ionization state of the compound at different pH levels is crucial for predicting its behavior in various biological fluids.[2]
-
Solid-State Properties: Characterizing the compound as crystalline or amorphous is important, as this significantly impacts solubility and dissolution rates.[3]
Vehicle Selection and Formulation Development
The choice of vehicle is critical and should be guided by the physicochemical properties of N-benzyl-3-(oxolan-2-yl)butanamide. The vehicle must be non-toxic and biologically inert at the administered volume, and it should not interfere with the pharmacological activity of the compound.[4][5]
Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility, several strategies can be employed to formulate N-benzyl-3-(oxolan-2-yl)butanamide for in vivo administration:
-
Aqueous Suspensions: For initial studies, a simple aqueous suspension is often a practical starting point. Suspending agents are used to ensure a uniform and stable formulation.
-
0.5% to 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC): These are well-tolerated and commonly used for oral and intraperitoneal administration.[2][5]
-
Addition of a Surfactant: A low concentration of a non-ionic surfactant, such as 0.1% to 0.2% Tween® 80 or Poloxamer 188, can be included to improve the wettability of the compound and prevent aggregation.[6]
-
-
Co-solvent Systems: For compounds that are not amenable to simple suspension, a co-solvent system can be used to achieve a solution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles can enhance solubility and oral absorption.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate and bioavailability.[3]
Recommended Vehicle Screening Protocol
-
Prepare small-batch formulations of N-benzyl-3-(oxolan-2-yl)butanamide in a selection of the vehicles listed in the table below.
-
Visually inspect for ease of suspension, stability (monitoring for settling over time), and the ability to be re-suspended with gentle agitation.
-
Assess the syringeability of the formulation to ensure accurate and easy administration.[6]
-
Conduct short-term stability tests on the most promising formulations.
| Vehicle Composition | Primary Route(s) | Considerations |
| 0.9% Saline | IV, IP, SC | Only suitable if the compound is water-soluble. |
| 0.5% (w/v) Methylcellulose in Water | PO, IP | Good for forming stable suspensions.[2] |
| 0.5% (w/v) CMC in Water | PO, IP | Another excellent option for suspensions.[5] |
| 0.5% MC with 0.1% Tween® 80 | PO, IP | Surfactant aids in wetting and suspension stability.[6] |
| 20% PEG400 in Saline | IV, IP | A co-solvent system; must be used with caution due to potential for toxicity.[5] |
| Corn Oil | PO, IP, SC | Suitable for highly lipophilic compounds.[7] |
In Vivo Administration Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[9] The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the formulation.
General Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound like N-benzyl-3-(oxolan-2-yl)butanamide.
Caption: General workflow for in vivo compound evaluation.
Step-by-Step Administration Procedures
The following are detailed protocols for common administration routes in mice and rats. Always use the smallest needle size appropriate for the substance and injection site to minimize discomfort.[4] Warm substances to room or body temperature before administration.[4]
Table of Recommended Injection Volumes and Needle Sizes for Rodents [4][9][10]
| Route | Mouse (25g) | Rat (250g) | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge |
| Oral (PO) | Gavage | Gavage | 10 mL/kg | 10 mL/kg | 20-22g (ball-tipped) |
| Intraperitoneal (IP) | Lower Abdomen | Lower Abdomen | 10 mL/kg | 10 mL/kg | 25-27g |
| Intravenous (IV) | Tail Vein | Tail Vein | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 26-28g |
| Subcutaneous (SC) | Dorsal Scruff | Dorsal Scruff | 5 mL/kg | 5 mL/kg | 25-27g |
Protocol 1: Oral Gavage (PO)
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Gently insert the ball-tipped needle into the mouth, sliding it along the roof of the mouth and down the esophagus.[10]
-
Administration: The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert. Administer the calculated volume of the formulation slowly.[10]
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress.
Protocol 2: Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the animal to expose the abdomen. For rats, a two-person technique may be necessary.
-
Injection Site: Locate the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Needle Insertion: Insert the needle at a 30-45 degree angle. Aspirate by pulling back slightly on the plunger to ensure no blood or other fluid enters the syringe, which would indicate improper placement.[10][11]
-
Injection: If aspiration is clear, inject the substance smoothly.
-
Post-Administration: Withdraw the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[11]
Protocol 3: Intravenous (IV) Injection (Tail Vein)
-
Animal Preparation: Place the animal in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible.
-
Vein Identification: Locate one of the lateral tail veins.
-
Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle.
-
Injection: A successful insertion is often indicated by a lack of resistance and the absence of a subcutaneous bleb. Inject the substance slowly.
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Selection of Animal Models and Efficacy Assessment
As N-benzyl-3-(oxolan-2-yl)butanamide is hypothesized to have nootropic effects, the selection of an appropriate animal model is crucial for evaluating its efficacy.[12]
Animal Models for Nootropic Agent Screening
-
Scopolamine-Induced Amnesia Model: A common model where cognitive deficits are induced by the cholinergic antagonist scopolamine. This model is useful for assessing a compound's ability to reverse memory impairment.[13]
-
Alzheimer's Disease Models: For more in-depth studies, transgenic mouse models of Alzheimer's disease can be used to assess the compound's effect on disease-related cognitive decline.[12][13]
-
Age-Related Cognitive Decline: Using aged rodents is a naturalistic way to study the effects of a compound on memory and learning deficits that occur with normal aging.
Behavioral Assays for Cognition
A variety of behavioral tests can be used to assess cognitive function in rodents:[12][13]
-
Elevated Plus Maze: Can be used to assess learning and memory, as a reduction in the time it takes for an animal to enter a closed arm can be a sign of improved memory.[14][15]
-
Morris Water Maze: A classic test for spatial learning and memory.
-
Novel Object Recognition: Assesses recognition memory.
The most comprehensive approach to assessing nootropic effects involves combining behavioral tests with biochemical assays to understand the compound's mechanism of action.[12]
Hypothetical Signaling Pathway
While the exact mechanism of N-benzyl-3-(oxolan-2-yl)butanamide is unknown, many nootropic agents are thought to modulate synaptic plasticity and neuronal survival pathways. The diagram below illustrates a simplified, hypothetical pathway involving CREB (cAMP response element-binding protein), a key transcription factor in memory formation.
Caption: Hypothetical signaling pathway for a nootropic agent.
Conclusion
The successful in vivo evaluation of N-benzyl-3-(oxolan-2-yl)butanamide requires a methodical and scientifically rigorous approach. This guide provides the foundational knowledge and detailed protocols necessary to develop a robust administration strategy, with a critical emphasis on overcoming the common challenge of poor aqueous solubility. By carefully characterizing the compound, selecting an appropriate vehicle, and adhering to best practices for animal handling and administration, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this novel compound.
References
-
Asad, M., & Boltaev, M. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. PubMed. [Link]
-
Asad, M., & Boltaev, M. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
- Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of California, San Francisco.
-
Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. PubMed. [Link]
-
Ribeiro, V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]
-
Sangamitrai, A., et al. (2021). A Study on Nootropic Effect of Daucus Carota in Animal Models. Journal of Research in Medical and Dental Science. [Link]
-
Sangamitrai, A., et al. (2021). A Study on Nootropic Effect of Daucus Carota in Animal Models. Journal of Research in Medical and Dental Science. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Unknown Author. (n.d.). Routes Of Drug Administration. SlideShare. [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]
-
Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. [Link]
Sources
- 1. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 4. ntnu.edu [ntnu.edu]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jrmds.in [jrmds.in]
- 15. jrmds.in [jrmds.in]
Application Note: Advanced Antisolvent Crystallization Protocols for the Purification of N-benzyl-3-(oxolan-2-yl)butanamide
Executive Summary & Physicochemical Profiling
The purification of complex pharmaceutical intermediates such as N-benzyl-3-(oxolan-2-yl)butanamide presents unique thermodynamic challenges. This molecule features a highly lipophilic benzyl group, a hydrogen-bonding amide core, and a polar oxolane (tetrahydrofuran) ring. While chromatographic methods are often used for initial isolation, they are difficult to scale and frequently result in yield losses[1].
For scalable purification, crystallization is the method of choice. However, the flexible butanamide backbone and mixed-polarity domains make this compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—if supersaturation is generated too rapidly[2]. To circumvent this, we have engineered a highly controlled antisolvent crystallization protocol that precisely navigates the Metastable Zone Width (MSZW) to ensure ordered nucleation, high yield, and exceptional purity.
Thermodynamic Basis for Solvent Selection
Amides generally exhibit high solubility in hot polar aprotic and protic solvents, making solvents like ethanol and acetonitrile ideal for primary dissolution[1]. To drive precipitation without subjecting the oxolane ring to extreme thermal degradation, antisolvent crystallization is employed. This technique generates supersaturation isothermally by mixing the concentrated API solution with a miscible solvent (antisolvent) in which the product has limited solubility[3].
We conducted a solvent/antisolvent screening to identify the optimal thermodynamic system. The primary goal was to maximize the yield-to-purity ratio while avoiding the LLPS boundary.
Table 1: Solvent/Antisolvent System Screening Data
| Solvent System (Solvent:Antisolvent) | Ratio (v/v) | Yield (%) | HPLC Purity (%) | Phenomenological Observation |
| Ethanol : Water | 1:2 | 88.5 | 99.4 | Distinct nucleation; high-purity crystalline habit. |
| Acetonitrile : Water | 1:2 | 84.2 | 98.8 | Good yield; minor crystal agglomeration observed. |
| Acetone : Heptane | 1:3 | 71.0 | 95.5 | Severe oiling out (LLPS) prior to nucleation. |
| Isopropanol : Water | 1:2 | 81.3 | 97.1 | Broad metastable zone; slow and uneven crystal growth. |
Experimental Protocol: Self-Validating Antisolvent Crystallization
This protocol is designed as a self-validating system; each step inherently prevents downstream failure modes.
Materials Required:
-
Crude N-benzyl-3-(oxolan-2-yl)butanamide (Assay >85%)
-
Absolute Ethanol (Analytical Grade)
-
Deionized Water (Antisolvent)
-
Programmable Syringe Pump & Overhead Stirrer (PTFE blade)
Step-by-Step Methodology:
-
Primary Dissolution: Suspend 10.0 g of crude N-benzyl-3-(oxolan-2-yl)butanamide in 40 mL of Absolute Ethanol in a jacketed crystallizer. Heat to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE membrane filter into a clean, temperature-controlled vessel maintained at 50°C.
-
Controlled Antisolvent Addition: Using a programmable syringe pump, begin adding 80 mL of Deionized Water at a strict rate of 0.1 mL/min . Maintain agitation at 300 RPM to ensure rapid macro-mixing.
-
Seeding (Optional but Recommended): Once 15 mL of water has been added (approaching the MSZW limit), introduce 0.1 g (1% w/w) of pure N-benzyl-3-(oxolan-2-yl)butanamide seed crystals.
-
Aging & Cooling: After the total volume of antisolvent has been added, age the suspension at 50°C for 30 minutes. Then, initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours.
-
Isolation & Cake Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of a pre-chilled (5°C) 20% v/v Ethanol/Water solution.
-
Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.
Figure 1: Step-by-step antisolvent crystallization workflow for N-benzyl-3-(oxolan-2-yl)butanamide.
Mechanistic Causality & Process Control
To ensure reproducibility, it is critical to understand why these specific parameters are chosen.
The Danger of Rapid Antisolvent Addition
The rate of mixing between the solvent and antisolvent strictly controls local supersaturation and, consequently, particle size and morphology[4]. If water is added too rapidly (>1.0 mL/min), the system experiences localized spikes in supersaturation that exceed the metastable limit. For flexible amides, this thermodynamic shock forces the solute to separate into an amorphous, impurity-rich liquid phase (LLPS) rather than forming an ordered crystal lattice[2]. By restricting the addition rate to 0.1 mL/min, we maintain a uniform MSZW, allowing molecules the necessary time to orient into the crystalline lattice.
Figure 2: Mechanistic causality of antisolvent addition rates on crystallization outcomes.
Polish Filtration as a Baseline Reset
Unfiltered crude mixtures contain microscopic insoluble impurities (e.g., dust, catalyst remnants) that act as heterogeneous nucleation sites. Polish filtration removes these variables, ensuring that nucleation is driven entirely by the engineered thermodynamic parameters rather than random physical contaminants.
Wash Solvent Thermodynamics
Washing the filter cake is a delicate balance. The wash solvent must displace the impure mother liquor without inducing precipitation of residual impurities or causing excessive dissolution of the purified API[3]. Using 100% water would crash out impurities trapped in the residual mother liquor directly onto the crystal surface. Conversely, 100% ethanol would dissolve the purified cake. A pre-chilled 20% v/v Ethanol/Water mixture perfectly matches the solubility profile of the final mother liquor, washing away impurities while preserving API yield[3].
References
- Optimizing Amide Extraction Techniques For Pharmaceutical Purity P
- Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity PMC (N
- What is the best technique for amide purification?
- Antisolvent Crystallization of Poorly W
- Using AntiSolvent for Crystalliz
Sources
Application Note: Microwave-Assisted Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide via Polymer-Supported Acylation
Introduction & Scientific Rationale
Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. Traditional thermal amidation often requires prolonged reaction times, excess reagents, and tedious chromatographic purification. The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide —a compound featuring a flexible ether-containing oxolane ring and a lipophilic benzyl group—benefits significantly from Microwave-Assisted Organic Synthesis (MAOS)[1].
As a self-validating system, this protocol combines MAOS with Polymer-Supported (PS) reagents to create a highly efficient, high-yield workflow that eliminates traditional aqueous workup.
Causality of Experimental Choices:
-
Microwave Irradiation (Dielectric Heating): Unlike conventional convective heating, microwave irradiation directly couples with the dipoles of the solvent (e.g., NMP) and reagents. This rapid, volumetric heating dramatically accelerates the rate-limiting step of amide formation (the aminolysis of the active ester), reducing reaction times from hours to mere minutes ()[2].
-
Polymer-Supported (PS) Carbodiimide: Utilizing PS-Carbodiimide in conjunction with 1-hydroxybenzotriazole (HOBt) shifts the bottleneck from synthesis to purification[2]. The byproduct (a polymer-bound urea) remains insoluble and is easily removed via simple filtration[2].
-
Solid-Phase Extraction (SPE): Passing the crude mixture through a silica-carbonate (Si-Carbonate) SPE cartridge selectively sequesters any unreacted 3-(oxolan-2-yl)butanoic acid and the HOBt catalyst, yielding high-purity product without column chromatography[2].
Reaction Pathway & Mechanism
The reaction proceeds via the activation of 3-(oxolan-2-yl)butanoic acid by PS-Carbodiimide to form an O-acylisourea intermediate. Because solid-supported reactions can be kinetically slow at room temperature, microwave heating provides the necessary activation energy to rapidly drive this step. The unstable O-acylisourea is immediately trapped by HOBt to form a stable, yet highly electrophilic, active ester. Subsequent nucleophilic attack by benzylamine yields the target amide and releases HOBt.
Fig 1: Mechanistic pathway of polymer-supported microwave-assisted amidation.
Experimental Protocol
Materials Required:
-
Carboxylic Acid: 3-(oxolan-2-yl)butanoic acid (0.12 mmol)
-
Amine: Benzylamine (0.12 mmol)
-
Coupling Resin: PS-Carbodiimide (loading ~1.2 mmol/g, 0.24 mmol, 2.0 equiv)
-
Additive: 1-Hydroxybenzotriazole (HOBt) (0.12 mmol, 1.0 equiv)
-
Solvents: N-Methyl-2-pyrrolidone (NMP) (anhydrous), Methanol (MeOH)
-
Purification: Si-Carbonate SPE cartridge (0.7 mmol/g loading)
Step-by-Step Methodology:
-
Reagent Preparation: In a standard 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add 3-(oxolan-2-yl)butanoic acid (0.12 mmol) dissolved in 0.7 mL NMP, HOBt (0.12 mmol) in 0.7 mL NMP, and benzylamine (0.12 mmol) in 0.7 mL NMP[2].
-
Resin Addition: Add the PS-Carbodiimide resin (2.0 equiv, ~200 mg) to the reaction mixture[2]. Seal the vial securely with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 100 °C for 5 minutes with a maximum power output of 200 W[2]. Ensure the instrument's active cooling (compressed air) is engaged to maintain precise temperature control and prevent thermal overshoot.
-
Quenching & Dilution: Allow the vial to cool to room temperature (typically <2 minutes). Uncap the vial and dilute the reaction mixture with 4.0 mL of MeOH[2].
-
SPE Purification: Filter the diluted mixture through a 1 g Si-Carbonate SPE cartridge. The basic carbonate resin will covalently sequester any unreacted carboxylic acid and the acidic HOBt catalyst[2]. Wash the reaction vial and the resin bed with an additional 2 × 3 mL of MeOH to ensure quantitative transfer.
-
Isolation: Concentrate the combined filtrate under reduced pressure (using a centrifugal evaporator or rotary evaporator) to afford pure N-benzyl-3-(oxolan-2-yl)butanamide as a solid[2].
Fig 2: Experimental workflow for rapid synthesis and SPE purification of the target amide.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the quantitative optimization data comparing conventional thermal heating versus microwave-assisted polymer-supported synthesis. Microwave heating not only drastically reduces the reaction time but also overcomes the mass-transfer limitations typically associated with solid-supported reagents[2].
| Heating Method | Coupling Reagent | Temp (°C) | Time | Conversion (%) | Isolated Yield (%) | Purity (LC/MS) |
| Conventional | EDC·HCl (Solution) | 25 | 12 h | >95 | 82 | 90% |
| Conventional | PS-Carbodiimide | 25 | 24 h | 70 | 65 | 85% |
| Microwave | PS-Carbodiimide | 100 | 5 min | >99 | 95 | >98% |
| Microwave | PS-Carbodiimide | 120 | 5 min | >99 | 92 | 94% (minor degradation) |
Analytical Note: Heating at 100 °C for 5 minutes provides the optimal thermodynamic balance, ensuring complete conversion without inducing thermal degradation or ring-opening of the oxolane moiety.
References
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Microwave-Assisted Synthesis Utilizing Supported Reagents: A Rapid and Efficient Acylation Procedure Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Application Note: High-Throughput Screening and Validation of N-benzyl-3-(oxolan-2-yl)butanamide Derivatives as Non-Covalent Keap1-Nrf2 PPI Inhibitors
Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Scientific Rationale & Assay Strategy
The Keap1-Nrf2 antioxidant response pathway is a premier therapeutic target for oxidative stress-related diseases and cytoprotection. Historically, pharmacological intervention has relied on electrophilic compounds that covalently modify cysteine residues (e.g., Cys151) on Keap1[1]. However, covalent modifiers often suffer from off-target toxicity and glutathione depletion.
Recently, the focus has shifted toward discovering non-covalent, non-electrophilic protein-protein interaction (PPI) inhibitors that directly block the Keap1 Kelch domain[2]. The compound N-benzyl-3-(oxolan-2-yl)butanamide represents a highly promising, sp3-rich scaffold for this purpose. Its structural features are uniquely suited for the Keap1 Kelch domain:
-
Oxolane (tetrahydrofuran) ring: Acts as a potent hydrogen-bond acceptor, perfectly positioned to interact with the highly basic arginine triad (Arg415, Arg483, Arg380) in the Keap1 central cavity.
-
N-benzyl group: Provides critical hydrophobic bulk to engage in π−π stacking with peripheral tyrosine residues (Tyr334/Tyr572).
-
Butanamide linker: Confers conformational flexibility, allowing the molecule to adapt to the binding pocket without the entropic penalty associated with rigid planar aromatics.
To confidently advance hits from this chemical class, we have designed a self-validating, three-tier screening cascade. This guide details the causality, biophysical principles, and step-by-step protocols for validating these compounds using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and High-Throughput Cellular Thermal Shift Assays (HT-CETSA).
Figure 1: Three-tier HTS triage workflow for N-benzyl-3-(oxolan-2-yl)butanamide derivatives.
Primary HTS: TR-FRET Assay for Keap1-Nrf2 Disruption
Principle and Causality
Fluorescence-based assays are notorious for generating false positives due to compound auto-fluorescence—a significant risk when screening aromatic compounds like benzyl derivatives. We utilize TR-FRET to circumvent this[3]. By using a Terbium (Tb) cryptate donor, which has a luminescence half-life in the millisecond range, we introduce a 50–100 µs measurement delay. This allows all background fluorescence (which decays in nanoseconds) to dissipate, ensuring a pristine signal-to-noise ratio[4].
The assay relies on the interaction between a His-tagged Keap1 Kelch domain and a biotinylated Nrf2-ETGE peptide. When the butanamide compound competitively binds Keap1, it displaces the peptide, causing a measurable drop in the FRET signal.
Assay Protocol
Buffer Composition: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 5 mM DTT.
-
Expert Insight: The inclusion of 5 mM DTT is critical. Keap1 is a highly reactive redox sensor with multiple surface-exposed cysteines. DTT keeps these cysteines reduced, preventing false-positive readouts from non-specific covalent oxidation, ensuring we only identify true non-covalent binders. Tween-20 prevents compound aggregation (promiscuous inhibition).
Step-by-Step Execution (384-well format):
-
Compound Dispensing: Acoustically dispense 50 nL of N-benzyl-3-(oxolan-2-yl)butanamide derivatives (in 100% DMSO) into a low-volume 384-well black proplate using an Echo Liquid Handler.
-
Protein Addition: Add 5 µL of 10 nM His-Keap1 pre-incubated with 1 nM Anti-His-Tb cryptate.
-
Incubation: Seal and incubate for 30 minutes at room temperature to allow compound binding.
-
Tracer Addition: Add 5 µL of 20 nM Biotin-Nrf2 peptide pre-incubated with 10 nM Streptavidin-d2 (Acceptor).
-
Equilibration: Incubate for 60 minutes in the dark.
-
Detection: Read on a PHERAstar FSX microplate reader. Excitation: 337 nm. Emission 1: 620 nm (Tb). Emission 2: 665 nm (d2). Delay: 50 µs. Integration: 400 µs.
-
Self-Validation: Calculate the Z′ factor using DMSO (negative control) and 10 µM KI-696 (positive control). A Z′>0.6 is required to validate the run.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
To eliminate assay-interfering artifacts (e.g., fluorophore quenchers) and confirm a 1:1 stoichiometric binding mechanism, hits are progressed to SPR.
Protocol Highlights:
-
Immobilization: Amine-couple His-Keap1 to a CM5 sensor chip to a density of ~3000 RU.
-
Analyte Flow: Inject the butanamide derivatives in a multi-cycle kinetic format (0.1 µM to 10 µM) at a flow rate of 30 µL/min.
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and equilibrium dissociation constant ( KD ).
Cellular Target Engagement: High-Throughput CETSA (HT-CETSA)
Principle and Causality
Demonstrating biochemical affinity is insufficient; the compound must traverse the cell membrane and engage Keap1 in a complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) measures the thermodynamic stabilization of a protein upon ligand binding[5]. We employ a modernized HT-CETSA protocol utilizing AlphaLISA detection, bypassing the low-throughput bottleneck of traditional Western blotting[6].
Figure 2: Mechanism of action of butanamide inhibitors disrupting the Keap1-Nrf2 pathway.
Assay Protocol
-
Cell Preparation: Seed HEK293T cells in 384-well PCR plates at 1×104 cells/well. Incubate overnight.
-
Compound Treatment: Treat cells with a dose-response gradient of the butanamide compound (or DMSO vehicle) for 2 hours at 37°C to allow for cell penetration and target equilibration[7].
-
Thermal Challenge: Subject the PCR plate to a transient thermal gradient (45°C to 65°C) for exactly 3 minutes using a 384-well thermocycler, followed by rapid cooling to 25°C[8].
-
Lysis: Add 10 µL of CETSA Lysis Buffer (containing protease inhibitors and 0.4% NP-40). Incubate for 30 min at room temperature with shaking.
-
Detection: Transfer 5 µL of the lysate to an AlphaPlate. Add AlphaLISA anti-Keap1 Acceptor beads and Streptavidin Donor beads. Read the luminescent signal. The shift in aggregation temperature ( ΔTagg ) confirms intracellular target engagement.
Data Presentation & Interpretation
The following table summarizes the screening progression of the parent scaffold and two optimized derivatives, demonstrating how structural modifications impact both biochemical potency and cellular engagement.
| Compound ID | Structural Modification | TR-FRET IC₅₀ (µM) | SPR K_D (µM) | HT-CETSA ΔT_agg (°C) | Conclusion |
| Cmpd 1 | N-benzyl-3-(oxolan-2-yl)butanamide (Parent) | 8.45 ± 0.3 | 9.10 | +1.2 | Weak binder, poor cellular shift. |
| Cmpd 2 | 4-fluoro-N-benzyl derivative | 1.22 ± 0.1 | 1.55 | +3.8 | Improved π -stacking, moderate cellular target engagement. |
| Cmpd 3 | N-methyl-N-benzyl derivative | 0.08 ± 0.02 | 0.09 | +6.5 | Elimination of amide H-bond donor improves permeability; potent lead. |
| KI-696 | Positive Control (Non-covalent) | 0.04 ± 0.01 | 0.05 | +7.1 | Validated assay performance. |
Data Interpretation: The transition from Compound 1 to Compound 3 illustrates the necessity of the orthogonal cascade. While the parent compound showed weak biochemical inhibition, methylation of the amide nitrogen (Cmpd 3) drastically improved both the SPR binding kinetics and the cellular thermal shift, likely by removing a desolvation penalty and improving membrane permeability.
References
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates National Institutes of Health (NIH) / PMC[Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement bioRxiv[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (NCBI)[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells Science / SciSpace[Link]
-
Homogenous HTS Assays to Screen for Inhibitors of Keap1-Nrf2 Interaction Research with New Jersey[Link]
-
Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators PubMed / SLAS Discovery [Link]
-
Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors National Institutes of Health (NIH) / PMC[Link]
-
Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions MDPI[Link]
Sources
- 1. researchwithnj.com [researchwithnj.com]
- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]
- 4. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Solubility Issues with N-benzyl-3-(oxolan-2-yl)butanamide
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with N-benzyl-3-(oxolan-2-yl)butanamide. This guide is designed with full editorial control to provide practical, in-depth solutions to the solubility challenges frequently encountered with this compound in aqueous experimental systems. Our approach is grounded in scientific principles and validated by field-proven insights to ensure the integrity and reproducibility of your results.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the solubility of N-benzyl-3-(oxolan-2-yl)butanamide.
Q1: I'm observing low solubility of N-benzyl-3-(oxolan-2-yl)butanamide in my aqueous buffer. Is this expected?
Yes, this observation is consistent with the predicted physicochemical properties of the molecule. N-benzyl-3-(oxolan-2-yl)butanamide possesses a significant hydrophobic character due to the presence of a non-polar benzyl group and a butanamide backbone. While the amide and oxolane (tetrahydrofuran) moieties contribute some polarity, the molecule's overall structure leads to limited aqueous solubility. For perspective, it's estimated that 30%–50% of compounds in screening libraries have aqueous solubilities below 10 μM.[1]
Q2: Could the observed precipitate be something other than the parent compound?
This is a critical initial question. What appears to be poor solubility could, in fact, be compound degradation. It is essential to differentiate between these two phenomena to select the appropriate troubleshooting path. Amide bonds, for instance, can be susceptible to hydrolysis under certain pH and temperature conditions.
Experimental Protocol: Differentiating Solubility from Stability
-
Stock Preparation: Prepare a fresh, concentrated stock solution (e.g., 10-50 mM) of N-benzyl-3-(oxolan-2-yl)butanamide in 100% dimethyl sulfoxide (DMSO).[2]
-
Initial Analysis (T=0): Dilute an aliquot of the stock solution into your aqueous experimental buffer to the final desired concentration. Immediately analyze this sample via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a baseline chromatogram and confirm the parent compound's peak.
-
Incubation: Incubate the remaining aqueous solution under your standard experimental conditions (e.g., temperature, light exposure) for a relevant time period (e.g., 2, 4, or 24 hours).
-
Follow-up Analysis: Re-analyze the incubated sample using the same HPLC/LC-MS method.
-
Interpretation:
-
Solubility Issue: If the parent peak area remains consistent over time, but visible precipitate is present, the primary issue is poor solubility.
-
Stability Issue: If the parent peak area decreases significantly and new peaks appear, the compound is degrading in your aqueous buffer.
-
Caption: Decision tree for advanced solubilization strategies.
References
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
-
Cosolvent. Wikipedia. Available from: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. Available from: [Link]
-
Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
-
Peptide Solubility Guidelines. SB-PEPTIDE. Available from: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available from: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Cyclodextrins as pharmaceutical solubilizers. Ovid. Available from: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]
-
Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Surfactants – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available from: [Link]
Sources
Navigating the Bottlenecks of Bulky Molecules: A Technical Guide to N-benzyl-3-(oxolan-2-yl)butanamide Formation
Introduction: The Challenge of Steric Congestion
In the landscape of pharmaceutical and materials science, the formation of amide bonds is a cornerstone reaction. However, when the reacting partners are sterically encumbered, as is the case in the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide, this seemingly straightforward transformation can become a significant synthetic hurdle. The bulky 3-(oxolan-2-yl)butanoic acid, with its stereocenter and adjacent cyclic ether, presents a considerable steric shield around the carboxylic acid. This, combined with the secondary nature of N-benzylamine, can dramatically slow the rate of nucleophilic attack on the activated carboxylate, leading to low yields, incomplete reactions, and the formation of unwanted byproducts.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the formation of N-benzyl-3-(oxolan-2-yl)butanamide and other sterically hindered amides. Through a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we will explore the underlying principles of steric hindrance in amide synthesis and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific problems that may arise during the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide in a question-and-answer format, providing both the probable cause and a recommended course of action.
Issue 1: Low or No Product Yield
-
Question: I am attempting to couple 3-(oxolan-2-yl)butanoic acid with N-benzylamine using a standard carbodiimide coupling reagent like DCC or EDC/HOBt, but I am observing very low to no formation of the desired amide. What is going wrong?
-
Answer: The primary culprit is likely the high degree of steric hindrance around the carboxylic acid. Standard carbodiimide reagents, while effective for many amide couplings, often fail to activate sterically congested carboxylic acids efficiently or the resulting activated intermediate is too sterically shielded for the nucleophilic attack by the secondary amine to occur at a reasonable rate.[1]
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based coupling reagents are specifically designed for challenging couplings. Reagents like HATU , HBTU , PyBOP , or COMU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU, in particular, is often considered a "gold standard" for difficult couplings due to its high reactivity and ability to suppress racemization.[3][4]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance.[5] However, this should be done with caution as it can also increase the risk of side reactions, such as epimerization if the carboxylic acid has a chiral center susceptible to racemization.
-
Convert to an Acid Chloride: A more reactive acylating agent can be generated by converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] This highly electrophilic intermediate will react more readily with the sterically hindered N-benzylamine. However, this method is less "atom-economical" and involves handling corrosive reagents.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
-
Question: My reaction appears to stall, and TLC/LC-MS analysis shows significant amounts of unreacted 3-(oxolan-2-yl)butanoic acid and N-benzylamine even after prolonged reaction times. What can I do to drive the reaction to completion?
-
Answer: Incomplete conversion is a classic symptom of a slow reaction rate due to steric hindrance. In addition to the solutions for low yield, consider the following:
Recommended Solutions:
-
Optimize the Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred to minimize side reactions.[7] Ensure you are using an adequate amount of base (typically 2-3 equivalents) to both neutralize any acid salts and to facilitate the coupling reaction by maintaining a basic environment.
-
Pre-activation of the Carboxylic Acid: For some coupling reagents, pre-activating the carboxylic acid for a short period (e.g., 5-15 minutes) before adding the amine can improve yields. This involves mixing the carboxylic acid, coupling reagent, and base to form the active ester, followed by the addition of N-benzylamine.
-
Consider a Catalytic Approach: Boronic acid-catalyzed amidations have emerged as a powerful, greener alternative for forming amide bonds, particularly with challenging substrates.[8][9][10] These catalysts can facilitate the dehydration reaction between the carboxylic acid and amine under milder conditions.
-
Issue 3: Formation of Side Products
-
Question: I am observing the formation of an unexpected byproduct with a mass corresponding to the dimer of my carboxylic acid (an anhydride) or a guanidinium adduct on my amine. How can I prevent these side reactions?
-
Answer: Side product formation is often a consequence of using highly reactive reagents or non-optimal reaction conditions.
Recommended Solutions:
-
Anhydride Formation: This can occur if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid before the amine is acylated. To minimize this, ensure that the amine is present in a slight excess and that the coupling reagent is not in large excess. Using anhydrous solvents and reagents is also crucial, as water can hydrolyze the activated intermediate back to the carboxylic acid, which can then participate in anhydride formation.[5]
-
Guanidinylation of the Amine: This side reaction is specific to uronium/aminium-based coupling reagents like HATU and HBTU.[11] It occurs when the coupling reagent reacts directly with the amine. To avoid this, it is crucial to add the reagents in the correct order: pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. Also, avoid using a large excess of the coupling reagent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying reason for steric hindrance in the formation of N-benzyl-3-(oxolan-2-yl)butanamide?
-
A1: Steric hindrance in this specific reaction arises from the three-dimensional bulk of the reacting molecules. The 3-(oxolan-2-yl)butanoic acid has a β-substituent (the oxolane ring) which restricts access to the carboxylic acid's carbonyl carbon. N-benzylamine, being a secondary amine, is also more sterically demanding than a primary amine. This combination of bulky substrates makes it physically difficult for the amine's nucleophilic nitrogen to approach the electrophilic carbonyl carbon of the activated carboxylic acid at the required angle for bond formation.[1]
-
-
Q2: Are there any "greener" alternatives to traditional coupling reagents for this synthesis?
-
A2: Yes, direct catalytic amidation using boronic acid catalysts is a more environmentally friendly approach as it avoids the use of stoichiometric activating agents and often generates water as the only byproduct.[9][12] Additionally, enzymatic methods, while highly specific, are also being explored for amide bond formation under mild, aqueous conditions.
-
-
Q3: Can microwave irradiation be used to accelerate this reaction?
-
A3: Microwave-assisted synthesis can be a very effective technique for overcoming steric hindrance by rapidly heating the reaction mixture to the target temperature, often leading to significantly shorter reaction times and improved yields.[13] However, careful optimization of the temperature and irradiation time is necessary to avoid decomposition of the starting materials or products.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be visualized over time.
-
Data Presentation
The choice of coupling reagent is a critical parameter in overcoming steric hindrance. The following table provides a comparative summary of commonly used coupling reagents for challenging amide bond formations. The yields are representative and can vary based on the specific substrates and reaction conditions.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | 10-50% | Cost-effective, water-soluble byproducts. | Often inefficient for sterically demanding substrates. |
| PyBOP | Phosphonium Salt | 70-90% | High efficiency, low racemization.[14] | Byproducts can sometimes be difficult to remove. |
| HATU | Uronium/Aminium Salt | 85-98% | Very high reactivity, fast reaction times, suppresses racemization.[2][3] | Higher cost, can cause guanidinylation of the amine if not used correctly.[11] |
| COMU | Uronium Salt | 80-95% | High reactivity, safer alternative to benzotriazole-based reagents, water-soluble byproducts.[11] | Can be less effective than HATU for the most challenging couplings. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material, 3-(oxolan-2-yl)butanoic acid, and its subsequent coupling with N-benzylamine using a highly effective coupling reagent.
Protocol 1: Synthesis of 3-(oxolan-2-yl)butanoic acid
This procedure is adapted from related syntheses involving the Michael addition to crotonic acid.[15]
Materials:
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Crotonic acid
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Enolate: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.1 equivalents). Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). To this solution, add a solution of 2-methyltetrahydrofuran (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Michael Addition: In a separate flask, dissolve crotonic acid (1.2 equivalents) in anhydrous THF. Slowly add this solution to the enolate mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford 3-(oxolan-2-yl)butanoic acid.
Protocol 2: HATU-Mediated Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide
This protocol is a general procedure for sterically hindered amide bond formation using HATU.[16]
Materials:
-
3-(oxolan-2-yl)butanoic acid (1.0 equivalent)
-
N-benzylamine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Lithium chloride (LiCl) solution, 5% aqueous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(oxolan-2-yl)butanoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.
-
Amine Addition: Add N-benzylamine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-benzyl-3-(oxolan-2-yl)butanamide.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in sterically hindered amide synthesis.
Mechanism of HATU-Mediated Amide Bond Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. thieme.de [thieme.de]
- 15. Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid" [quickcompany.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation for N-benzyl-3-(oxolan-2-yl)butanamide Isomers
Welcome to the technical support center dedicated to the analytical challenges of N-benzyl-3-(oxolan-2-yl)butanamide. This molecule, with its two chiral centers, presents a classic yet intricate separation problem for chromatographers. The presence of both enantiomers and diastereomers requires a systematic and well-understood approach to achieve baseline resolution, a critical step for accurate quantification in research, development, and quality control.
This guide is structured to provide you with direct, actionable solutions to common problems encountered during the HPLC analysis of these isomers. We will delve into the "why" behind the troubleshooting steps, grounding our advice in the principles of chromatography to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate the isomers of N-benzyl-3-(oxolan-2-yl)butanamide?
The core challenge lies in the molecule's stereochemistry. N-benzyl-3-(oxolan-2-yl)butanamide has two chiral centers, which means it can exist as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These pairs of enantiomers ((R,R)/(S,S) and (R,S)/(S,R)) and diastereomers ((R,R) vs. (R,S) and (S,S) vs. (S,R)) have different spatial arrangements. While diastereomers have distinct physical properties and can often be separated on standard achiral columns, enantiomers have identical properties in an achiral environment and necessitate the use of a chiral stationary phase (CSP) for separation.[1]
Q2: Do I need a chiral column to separate all four isomers?
Not necessarily for separating the diastereomeric pairs. Diastereomers can often be resolved on standard achiral reversed-phase (e.g., C18) or normal-phase columns because their different 3D structures lead to different interactions with the stationary phase.[1] However, to separate the enantiomeric pairs (e.g., (R,R) from (S,S)), a chiral stationary phase is essential.[2] The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[2]
Q3: What type of chiral stationary phase is best suited for this amide compound?
For amide-containing compounds like N-benzyl-3-(oxolan-2-yl)butanamide, polysaccharide-based CSPs are an excellent starting point.[2] Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are renowned for their broad applicability and success in resolving a wide range of chiral molecules, including amides.[3][4] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for chiral recognition of amide structures.
Q4: How does temperature impact the separation of these isomers?
Temperature is a critical but complex parameter in chiral separations.[5]
-
Generally, lower temperatures (e.g., 10-25°C) enhance chiral recognition. This is because the subtle intermolecular interactions (like hydrogen bonds) that govern the separation are stronger and more stable at lower temperatures.[5]
-
Higher temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity and increasing mass transfer kinetics.[5] However, the effect is highly compound-dependent. In some instances, an increase in temperature can unexpectedly improve resolution or even invert the elution order.[5] Therefore, temperature should be carefully optimized for your specific separation.
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Problem 1: Poor Resolution Between Diastereomers on an Achiral Column
If you are struggling to separate the diastereomeric pairs ((R,R)/(S,S) from (R,S)/(S,R)) on a C18 or other achiral column, it is fundamentally a selectivity issue.
Initial Checks & Solutions
| Parameter to Adjust | Rationale & Recommended Action |
| Mobile Phase Composition | This is the most impactful and easiest parameter to modify. Changing the organic modifier can significantly alter selectivity. |
| Action: If you are using acetonitrile, switch to methanol, or vice versa.[6] The different solvent properties (methanol is a proton donor, while acetonitrile is a proton acceptor) will change the interactions with your analytes and the stationary phase. | |
| Mobile Phase pH (for Reversed-Phase) | The amide and oxolane groups have specific polarities. While not strongly ionizable, subtle changes in pH can affect hydrogen bonding interactions. |
| Action: If using a buffered mobile phase, adjust the pH by ±0.5 units to see if selectivity improves. Ensure the pH is at least 2 units away from the pKa of any ionizable group to maintain stability.[7] | |
| Stationary Phase Chemistry | If mobile phase adjustments are insufficient, the column chemistry is the next logical step. |
| Action: Switch to a different achiral stationary phase. For example, a phenyl-hexyl column offers different selectivity (π-π interactions) compared to a standard C18 column.[1] |
Workflow for Optimizing Diastereomer Separation
Caption: Workflow for troubleshooting poor diastereomer separation.
Problem 2: No Separation of Enantiomers on a Chiral Column
This is a common starting point in chiral method development. The initial screening conditions may not be suitable for your molecule.
Systematic Approach to Chiral Method Development
-
Confirm Column Suitability: Start with a polysaccharide-based CSP (e.g., amylose or cellulose-based). These are generally effective for amide compounds.[2][8]
-
Mobile Phase Screening (Normal Phase): The standard starting point for many chiral separations is a normal-phase mobile phase.
-
Protocol:
-
Prepare mobile phases of Hexane/Isopropanol (IPA) and Hexane/Ethanol in various ratios (e.g., 90:10, 80:20, 70:30).
-
Run the sample with each mobile phase composition. Ethanol, being more polar, will reduce retention times but may also alter selectivity compared to IPA.
-
-
-
Mobile Phase Screening (Reversed-Phase): Some modern immobilized CSPs are robust enough for reversed-phase conditions.
-
Protocol:
-
Use mobile phases of Acetonitrile/Water or Methanol/Water.
-
If your compound has basic or acidic properties, adding a modifier like 0.1% formic acid or diethylamine can drastically improve peak shape and selectivity.
-
-
-
Temperature Optimization: As mentioned in the FAQ, systematically screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve chiral resolution.[5]
Chiral Method Development Decision Tree
Caption: Decision tree for chiral method development.
Problem 3: Peak Tailing or Asymmetric Peaks
Poor peak shape can compromise resolution and lead to inaccurate quantification.[9] Tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[10]
Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing in HPLC.
Detailed Protocols for Peak Tailing
-
Protocol: Ruling out Column Overload
-
Prepare a 1:10 and 1:100 dilution of your sample in the mobile phase.
-
Inject the diluted samples.
-
If peak shape improves significantly with dilution, the original sample concentration was too high, causing column overload.[10]
-
-
Protocol: Addressing Secondary Interactions
-
For Reversed-Phase: The amide group in your molecule can interact with residual silanol groups on the silica support of the column, a common cause of tailing for basic or polar compounds.[9]
-
Action: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, minimizing the unwanted secondary interactions.
-
For Normal Phase: Residual water on the silica surface can cause tailing. Ensure you are using high-purity, anhydrous solvents.
-
Problem 4: Ghost Peaks in the Chromatogram
Ghost peaks are spurious peaks that do not originate from the injected sample. They can be caused by mobile phase contamination, autosampler carryover, or impurities leaching from system components.
Systematic Identification of Ghost Peaks
-
Blank Injection: Run a blank gradient (injecting no sample). If the ghost peaks are still present, the source is the HPLC system or the mobile phase.
-
Solvent Injection: If the blank run is clean, inject the sample solvent (without the analyte). If the peaks appear, your solvent is contaminated.
-
Carryover Check: If both the blank and solvent injections are clean, the issue is likely carryover from a previous injection in the autosampler.
Preventative Measures
-
Mobile Phase: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[5] Filter aqueous buffers before use.
-
Autosampler: Optimize the needle wash procedure. Use a wash solvent that is strong enough to fully dissolve your analyte. A mixture of isopropanol and water is often a good universal wash solvent.
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today. (2026, March 8).
- BenchChem. (2025). Application Note: Chiral HPLC Analysis for the Separation of Butane-2-sulfonamide Enantiomers.
- BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- ResearchGate. (2019, June 18).
- Asian Journal of Chemistry. (2019, November 18).
- Daicel Chiral Technologies. (2021, March 14).
- PubMed. (2016, March 15).
- LCGC International. (2020, November 11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Preparation of a New Chiral Stationary Phase Based on Macrocyclic Amide Chiral Selector for the Liquid Chromatographic Chiral Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of N-benzyl-3-(oxolan-2-yl)butanamide
Welcome to the technical support guide for the purification of N-benzyl-3-(oxolan-2-yl)butanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound with high purity. We will address common challenges encountered during workup and purification, explaining the causality behind each step to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Common Impurities
This section addresses the most frequently encountered impurities and provides targeted strategies for their removal. The advice herein is based on the probable synthetic route involving the coupling of 3-(oxolan-2-yl)butanoic acid with benzylamine.
Q1: My initial workup has left unreacted starting materials. How can I efficiently remove both the acidic (carboxylic acid) and basic (benzylamine) precursors?
Answer: This is a classic purification challenge that is best addressed by leveraging the differential acid-base properties of the components in your mixture. Your target compound, N-benzyl-3-(oxolan-2-yl)butanamide, is a neutral amide, whereas the starting materials are an acid and a base. A liquid-liquid extraction (LLE) protocol is the most effective method for this separation.[1][2][3]
The principle of this extraction is to selectively convert the acidic and basic impurities into their water-soluble salt forms, allowing them to be washed away from the organic phase containing your neutral product.[3]
Workflow for Acid-Base Liquid-Liquid Extraction
Caption: Acid-Base Liquid-Liquid Extraction Workflow.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that is approximately 10-20 times the mass of the crude product.
-
Base Wash (Remove Carboxylic Acid): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time to ensure complete removal of the acidic starting material.
-
Acid Wash (Remove Benzylamine): To the organic layer remaining in the funnel, add an equal volume of 1M hydrochloric acid (HCl). Shake and vent as before. Allow the layers to separate and drain the aqueous layer containing the protonated benzylamine.[3] Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the partially purified product.
Q2: My NMR spectrum shows persistent signals from coupling agent byproducts (e.g., dicyclohexylurea, HOBt). How can I get rid of them?
Answer: Byproducts from coupling reagents are a frequent issue in amide synthesis.[4] Their removal strategy depends on their physical properties.
-
For Insoluble Byproducts (e.g., Dicyclohexylurea - DCU): If you used dicyclohexylcarbodiimide (DCC) as your coupling reagent, the resulting DCU byproduct is often insoluble in common organic solvents like DCM or EtOAc.[4]
-
Protocol: Before the aqueous workup described in Q1, simply filter the crude reaction mixture through a Büchner funnel or a Celite® pad. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product. This should remove the majority of the DCU.
-
-
For Soluble Byproducts: If byproducts from reagents like HATU, HOBt, or water-soluble carbodiimides (EDC) are present, they are typically polar and may not be fully removed by simple extraction. In this case, flash column chromatography is the most robust purification method.[5][6]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[6][7] Spot your crude material on a silica TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot (Rf value of ~0.3) and the impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-benzyl-3-(oxolan-2-yl)butanamide.
Part 2: Frequently Asked Questions (FAQs)
Q3: I've tried extraction, but my compound is still not crystalline or has a broad melting point. What is the best technique for achieving high analytical purity?
Answer: For solid compounds, recrystallization is the gold standard for achieving high purity, often yielding material suitable for elemental analysis and X-ray crystallography.[8][9] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[10]
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.[11]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[10] Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.[7][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven or desiccator.
Q4: How do I definitively assess the purity of my final product?
Answer: A combination of analytical techniques is required to confirm both the identity and purity of your N-benzyl-3-(oxolan-2-yl)butanamide.
| Technique | Purpose | Interpretation of Purity |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity Identification | A pure sample will show clean signals corresponding only to the target molecule. The absence of signals from starting materials, solvents, or byproducts is a strong indicator of purity.[12] Integration of proton signals should match the expected ratios. |
| LC-MS | Purity Assessment & Mass Verification | A single, sharp peak in the liquid chromatogram (e.g., >99% by area) indicates high purity. The mass spectrometer will confirm the molecular weight of the compound in that peak.[13][14] |
| Melting Point | Physical Property Characterization | A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[15] |
| Infrared (IR) Spec. | Functional Group Confirmation | Confirms the presence of key functional groups, such as the amide C=O stretch (~1640 cm⁻¹) and N-H bond.[12] While not a primary purity tool, a clean spectrum is a good sign. |
References
- RSC Publishing. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry.
- Benchchem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Benchchem. (2025). Technical Support Center: Purification of Bulky Amines by Chromatography.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Creative Peptides Blog. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
- Benchchem. (2025). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- PMC. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- RSC Publishing. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Chemical Science.
- Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- (n.d.). RECRYSTALLISATION.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- (n.d.). Recrystallization.
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- (n.d.). SOP: CRYSTALLIZATION.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A [pubs.rsc.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moravek.com [moravek.com]
Technical Support Center: Troubleshooting Reproducibility in N-benzyl-3-(oxolan-2-yl)butanamide Bioassays
Welcome to the technical support center for bioassays involving N-benzyl-3-(oxolan-2-yl)butanamide and other novel small molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges of achieving reproducible and reliable data. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental success.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will cover the entire workflow, from initial compound handling to final data analysis, with a focus on building robust and self-validating assays.
Section 1: Compound Handling and Preparation
Question 1: I'm seeing inconsistent results between experiments. Could the way I'm handling the N-benzyl-3-(oxolan-2-yl)butanamide be a factor?
Answer: Absolutely. The initial handling of a novel compound is a critical and often overlooked source of variability. N-benzyl-3-(oxolan-2-yl)butanamide, like many small molecules, can be susceptible to degradation or precipitation if not handled correctly.
Core Principles:
-
Solubility is Key: The solubility of your compound dictates its bioavailability in a cell-based assay. If the compound precipitates, the effective concentration your cells are exposed to will be lower and inconsistent.
-
Stock Solution Integrity: The accuracy of your stock solution concentration is the foundation of your dose-response curves.
Troubleshooting Protocol:
-
Determine Empirical Solubility:
-
Before preparing a high-concentration stock, perform a small-scale solubility test in your chosen solvent (e.g., DMSO, ethanol).
-
Visually inspect for any precipitation at room temperature and at 37°C (your incubation temperature).
-
-
Stock Solution Best Practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice, but its final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution in your cell culture medium to prepare the final working concentrations. Ensure thorough mixing.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells.
-
Section 2: Cell Culture and Assay Conditions
Question 2: My dose-response curve is not consistent from one plate to another. What cellular factors could be at play?
Answer: Cellular health and consistency are paramount for reproducible bioassays. Any variability in cell culture conditions can significantly impact how cells respond to a test compound.[1][2][3][4]
Key Considerations:
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic drift, leading to changes in their response to stimuli.[4]
-
Cell Seeding Density: The density of cells at the time of treatment can affect their growth rate and responsiveness.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellular factors affecting assay variability.
Mitigation Strategies:
| Factor | Recommended Action | Rationale |
| Cell Passage Number | Establish a consistent and limited passage number range for all experiments. | To minimize phenotypic drift and ensure a stable cell population.[4] |
| Seeding Density | Perform a cell titration experiment to determine the optimal seeding density that results in logarithmic growth throughout the assay period. | Ensures that cell proliferation or viability is not limited by overcrowding or sparsity. |
| Edge Effects | Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | To minimize evaporation and temperature gradients across the plate.[5] |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism and response to treatments, leading to unreliable results.[4] |
Section 3: Assay Performance and Data Analysis
Question 3: I'm observing high variability between replicate wells, leading to a poor Z' factor. How can I improve my assay precision?
Answer: A low Z' factor is often indicative of high data variability, which can mask the true biological effect of your compound.[5] Improving precision requires a systematic evaluation of your assay steps.
Core Statistical Concepts in Bioassays:
Bioassays are inherently variable, and statistical methods are crucial for interpreting the results accurately.[6] Key techniques include:
-
Dose-Response Modeling: Analyzing how the biological response changes with increasing concentrations of the test substance.[6]
-
Analysis of Variance (ANOVA): Used to compare the means of different treatment groups.[6]
-
Potency Estimation: Determining the relative strength of a test compound compared to a standard.[6]
Protocol for Improving Assay Precision:
-
Reagent Preparation and Dispensing:
-
Ensure all reagents are at room temperature and well-mixed before use.
-
Use calibrated pipettes and consider using automated liquid handlers for critical dispensing steps to reduce human error.[5]
-
-
Incubation Times and Conditions:
-
Standardize all incubation times precisely.
-
Ensure consistent temperature and CO2 levels in your incubator.
-
-
Plate Uniformity:
-
After adding reagents, gently mix the plate to ensure uniform distribution without disturbing the cell monolayer.
-
If using adherent cells, perform a focal height adjustment on your plate reader to ensure optimal signal detection from the cell layer.[7]
-
-
Data Normalization:
-
Include appropriate controls on each plate (e.g., vehicle control for 0% effect, and a positive control for 100% effect).
-
Normalize your data to these controls to account for plate-to-plate variation.
-
Data Quality Control Table:
| Parameter | Acceptance Criteria | Action if Out of Spec |
| Z' Factor | > 0.5 | Review assay protocol for sources of variability in both high and low controls. |
| Coefficient of Variation (%CV) of Replicates | < 15% | Check pipetting accuracy, cell seeding uniformity, and reagent mixing. |
| Signal-to-Background (S/B) Ratio | > 3 | Optimize reagent concentrations and incubation times to maximize the signal window. |
Section 4: Advanced Troubleshooting
Question 4: My results are consistent, but I'm not seeing the expected biological activity. How can I be sure the assay is measuring what I think it is?
Answer: This is a crucial question in drug discovery. When a robust assay yields unexpected results, it's time to delve deeper into the biological and chemical context of your experiment.
Investigative Workflow:
Sources
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Troubleshooting Cell-based Assays - Eppendorf South Asia Pacific [eppendorf.com]
- 3. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. ftp.sharpservices.com [ftp.sharpservices.com]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Stereoselective Synthesis of N-Benzyl-3-(oxolan-2-yl)butanamide
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and regiochemical challenges encountered during the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide.
This target molecule features two contiguous stereocenters: C2 on the oxolane (tetrahydrofuran) ring and C3 on the butanamide chain. To achieve high diastereo- and enantiopurity, the industry-standard architecture decouples the formation of these centers. We utilize a chiral pool starting material—(R)-oxolane-2-carbaldehyde—followed by a Horner-Wadsworth-Emmons (HWE) olefination, and finally, a highly controlled Copper-Catalyzed Asymmetric Conjugate Addition (ACA) to set the C3 stereocenter.
Synthetic Architecture & Workflow
Figure 1: Decoupled stereoselective synthetic workflow for N-benzyl-3-(oxolan-2-yl)butanamide.
Diagnostic Matrix: ACA Optimization Data
The following table summarizes the quantitative optimization data for the critical C-C bond-forming step (Asymmetric Conjugate Addition). It demonstrates the causality between catalyst/solvent selection and the resulting stereocontrol.
| Entry | Copper Catalyst | Ligand System | Solvent | Temp (°C) | Regioselectivity (1,4 : 1,2) | Yield (%) | Diastereomeric Excess (de) |
| 1 | CuI (10 mol%) | PPh3 | THF | 0 | 60:40 | 45 | 12% |
| 2 | Cu(OTf)2 (5 mol%) | (S,S,S)-Phosphoramidite | THF | -78 | 85:15 | 68 | 75% |
| 3 | CuTC (5 mol%) | (S,S,S)-Phosphoramidite | DCM | -78 | 95:5 | 89 | 92% |
| 4 | CuTC (5 mol%) | (S,S,S)-Phosphoramidite | Toluene | -78 | >99:1 | 94 | >98% |
Deep-Dive Troubleshooting (FAQs)
Q1: I am observing significant epimerization of the C2-oxolane stereocenter during the initial HWE olefination step. How can I prevent this? Causality & Solution: Alpha-chiral aldehydes, particularly alpha-alkoxy aldehydes like oxolane-2-carbaldehyde, are highly labile. Under standard basic conditions (e.g., NaH or KOtBu), the electron-withdrawing oxygen increases the acidity of the alpha-proton, leading to rapid enolization and subsequent racemization . Action: Abandon standard HWE conditions and implement Masamune-Roush conditions using LiCl and a mild amine base (e.g., DBU or DIPEA). The lithium cation strongly coordinates the phosphonate and the aldehyde oxygen, significantly increasing the acidity of the phosphonate's alpha-protons. This allows a much weaker base to drive the ylide formation without stripping the sensitive C2 proton of your oxolane substrate.
Q2: My Copper-catalyzed Asymmetric Conjugate Addition (ACA) is yielding poor diastereomeric excess (de) and I see 1,2-addition byproducts. What is failing? Causality & Solution: Regioselectivity (1,4- vs 1,2-addition) and stereoselectivity are heavily dependent on the dominance of the Cu(I)-ligand catalytic cycle over the uncatalyzed background Grignard reaction. The use of chiral phosphoramidite ligands (Feringa ligands) is the gold standard for controlling 1,4-addition trajectories . These ligands create a deep, sterically demanding chiral pocket that strictly dictates the facial approach of the methyl group. If you see 1,2-addition, your Grignard reagent is reacting directly with the carbonyl before the copper complex can facilitate the 1,4-addition. Action:
-
Switch your copper source to CuTC (Copper(I) thiophene-2-carboxylate). It is highly soluble in non-polar solvents and rapidly forms the active complex.
-
Change your solvent to Toluene . Coordinating solvents like THF can compete with the ligand for copper coordination and accelerate the background Grignard reaction.
-
Ensure strict temperature control (-78 °C) and use a syringe pump for the Grignard addition.
Mechanistic Pathway: Cu-Catalyzed ACA
Figure 2: Catalytic cycle for the Cu-phosphoramidite mediated asymmetric conjugate addition.
Standard Operating Procedure (SOP): Self-Validating Protocol for ACA
Objective: Stereoselective installation of the C3 methyl group on (E)-N-benzyl-3-((R)-oxolan-2-yl)acrylamide to yield the target N-benzyl-3-(oxolan-2-yl)butanamide.
-
Catalyst Maturation: In a flame-dried Schlenk flask under Argon, charge CuTC (5 mol%) and (S,S,S)-Feringa Phosphoramidite ligand (10 mol%). Dissolve in anhydrous toluene (0.1 M). Stir for 30 min at 25 °C.
-
Self-Validation: The solution will transition from a heterogeneous suspension to a clear, pale-yellow solution. This visual cue confirms the successful formation of the active Cu(I)-ligand complex.
-
-
Substrate Coordination: Cool the complex to -78 °C. Add a solution of the acrylamide substrate (1.0 eq) in toluene dropwise. Stir for 15 min to allow pi-complex formation.
-
Controlled Alkylation: Add MeMgBr (1.5 eq, 3.0 M in Et2O) strictly via a syringe pump over 2 hours.
-
Causality Checkpoint: Slow addition prevents localized concentration spikes of the Grignard reagent, which would outcompete the catalytic cycle and lead to 1,2-addition or polymerization.
-
-
Quench & Isolation: Stir for an additional 2 hours at -78 °C. Quench cold by adding saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (NMR): Before column chromatography, analyze the crude ¹H NMR.
-
Regiochemical Success: The absence of vinylic protons (6.0-7.0 ppm) confirms complete 1,4-addition.
-
Stereochemical Success: Locate the diagnostic doublet at ~1.1 ppm (C3-CH₃). Integration of this major diastereomer's doublet versus any minor doublet will validate the de (>98% expected).
-
References
-
Title: Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition Source: Accounts of Chemical Research URL: [Link]
Structural Elucidation and Diastereomeric Resolution of N-benzyl-3-(oxolan-2-yl)butanamide: A Platform Comparison Guide
Executive Summary
The structural verification of complex pharmaceutical intermediates requires analytical platforms capable of resolving subtle stereochemical differences. N-benzyl-3-(oxolan-2-yl)butanamide presents a unique analytical challenge: it possesses two distinct chiral centers (C3 of the butanamide backbone and C2' of the oxolane ring), resulting in two pairs of diastereomers. Because diastereomers share identical molecular weights and similar polarities, traditional mass spectrometry (MS) and basic chromatography often fail to distinguish them without specialized methods.
This guide objectively compares the performance of High-Field NMR , Benchtop NMR , and LC-MS/MS for the structural elucidation and diastereomeric resolution of this compound, providing actionable experimental protocols and causality-driven insights.
The Analytical Challenge & Molecular Causality
To understand the analytical requirements, we must first deconstruct the molecule. N-benzyl-3-(oxolan-2-yl)butanamide consists of a benzylamine moiety, an amide carbonyl, a branched butyl chain, and a tetrahydrofuran (oxolane) ring.
In an achiral solvent like CDCl₃, enantiomers (e.g., 3R, 2'R vs. 3S, 2'S) are NMR-indistinguishable. However, the two diastereomeric pairs (the syn-like and anti-like pairs) exist in different spatial conformations, creating diastereotopic environments. This causes their protons to resonate at slightly different frequencies.
The most diagnostic signal for quantifying the diastereomeric ratio (d.r.) is the C4-methyl group (-CH₃) . In a pure compound, this appears as a single doublet (due to J-coupling with the C3-H). In a diastereomeric mixture, it splits into two overlapping doublets (e.g., at ~0.92 ppm and ~0.95 ppm). Resolving these doublets is the ultimate test of an analytical platform's performance.
The Physics of Peak Overlap (Field Strength vs. Dispersion)
Why do benchtop systems struggle with these mixtures? The chemical shift (in ppm) is independent of the external magnetic field ( B0 ). However, the scalar J-coupling (measured in Hz) is a constant energy value dictated by molecular bonds.
As established by Oxford Instruments, a multiplet with a total width of ~20 Hz occupies a massive 0.33 ppm footprint on a 60 MHz benchtop system, but only a 0.033 ppm footprint on a 600 MHz high-field system [1]. This physical causality means that at lower fields, fixed-Hz multiplets consume a larger portion of the ppm scale, leading to severe second-order overlap in the crowded aliphatic region (1.5–2.5 ppm).
Effect of magnetic field strength on peak dispersion and diastereomeric resolution in ppm.
Platform Comparison Matrix
The following table summarizes the comparative performance of the three primary analytical platforms for evaluating N-benzyl-3-(oxolan-2-yl)butanamide.
| Performance Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | LC-MS/MS (Q-TOF) |
| Diastereomeric Resolution | Excellent (Baseline separation of C4-CH₃ doublets) | Poor (Severe multiplet overlap; requires chemometrics) | Moderate (Requires optimized chiral/achiral chromatography) |
| Intrinsic Sensitivity (LOD) | ~10 - 100 µM | ~1 - 5 mM | < 1 nM |
| Throughput & Accessibility | Medium (Core facility scheduling required) | High (On-demand, at-line fume hood analysis) | Medium (Dependent on LC gradient run times) |
| Capital Expenditure | $500,000+ (Plus ongoing cryogen costs) | $50,000 - $100,000 (Cryogen-free) | $150,000 - $300,000 |
| Primary Use Case | Exact d.r. quantification, complex structural elucidation | Routine QA/QC, reaction monitoring, simple verification | Trace impurity profiling, pharmacokinetic tracking |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, analytical workflows must be self-validating. Below are the optimized protocols for analyzing this compound.
Workflow for the structural elucidation and diastereomeric resolution of complex amides.
Protocol A: High-Field Quantitative NMR (qNMR)
Objective: Baseline resolution and integration of diastereomeric methyl doublets.
-
Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve in 600 µL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-precision 5 mm NMR tube.
-
Probe Tuning & Shimming: Insert the sample and perform Automated Tuning and Matching (ATM). Execute 3D gradient shimming. Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 0.6 Hz.
-
Relaxation Calibration ( T1 ): Run an inversion-recovery sequence (180°-τ-90°) to determine the longitudinal relaxation time ( T1 ) of the C4-methyl protons.
-
Acquisition: Set the relaxation delay ( D1 ) to ≥5×T1 (typically 10–15 seconds) to ensure 99.3% magnetization recovery, which is mandatory for quantitative integration. Acquire 32 transients at 298 K.
-
Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz). Zero-fill to 64k points, Fourier transform, and apply manual phase correction. Integrate the distinct doublets at ~0.92 ppm and ~0.95 ppm to calculate the diastereomeric excess (d.e.).
Protocol B: Benchtop NMR (80 MHz) Analysis
Objective: Rapid structural verification and connectivity confirmation.
-
Sample Preparation: Due to the lower intrinsic sensitivity of permanent magnets, a higher concentration is required[2]. Dissolve 50.0 mg of the analyte in 600 µL CDCl₃.
-
Shimming: Perform 1D simplex shimming on the solvent lock signal until the solvent peak shape is highly symmetrical.
-
Acquisition: Increase the number of scans to 128–256 to achieve an adequate signal-to-noise ratio. Set D1 to 5 seconds.
-
Processing & Interpretation: The aromatic benzyl protons (~7.3 ppm) and the amide N-H (~6.2 ppm) will be clearly visible. However, the aliphatic region (1.5–2.5 ppm) containing the oxolane ring protons and the butyl chain will appear as a broad, unresolved envelope. Direct integration for d.r. is not recommended without advanced chemometric deconvolution models [2].
Expected ¹H NMR Spectral Data
When analyzing N-benzyl-3-(oxolan-2-yl)butanamide on a 600 MHz system, researchers should expect the following diagnostic assignments:
-
7.20 – 7.35 ppm (m, 5H): Phenyl ring protons.
-
6.15 ppm (br s, 1H): Amide -NH- (Exchangeable, broadens due to quadrupolar relaxation of Nitrogen-14).
-
4.35 – 4.45 ppm (m, 2H): Benzyl -CH₂-. (May appear as an AB quartet if rotation is restricted by the bulky chiral neighboring groups).
-
3.70 – 3.85 ppm (m, 1H): Oxolane C2'-CH (Highly deshielded due to adjacent oxygen).
-
3.60 – 3.75 ppm (m, 2H): Oxolane C5'-CH₂.
-
1.50 – 2.40 ppm (m, 7H): Complex overlapping region containing the C2-CH₂, C3-CH, and oxolane C3'/C4' protons.
-
0.92 ppm & 0.95 ppm (two overlapping d, 3H, J ≈ 6.8 Hz): C4-CH₃. The presence of two distinct doublets confirms the presence of the two diastereomeric pairs.
References
-
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
-
Mavlanov, U., Atajanov, S., Nuriddinov, S., et al. (2025). Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils. ChemRxiv. Available at:[Link]
Comparative Potency Guide: N-benzyl-3-(oxolan-2-yl)butanamide vs. Standard Amides in VGSC Slow Inactivation Modulation
Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note
Introduction & Mechanistic Rationale
The development of state-dependent modulators for Voltage-Gated Sodium Channels (VGSCs)—specifically NaV1.7 and NaV1.3—has become a cornerstone in designing next-generation anticonvulsants and analgesics. Traditional antiepileptic drugs (AEDs) like carbamazepine and phenytoin primarily target the fast-inactivated state of the channel, which can lead to a narrow therapeutic window and dose-limiting CNS side effects (e.g., ataxia).
In contrast, functionalized N-benzyl amides, pioneered by the clinical standard Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), operate via a distinct mechanism: they selectively enhance the slow inactivation of VGSCs without altering fast inactivation gating 1[1]. Slow inactivation develops over seconds to minutes, acting as an endogenous brake on neuronal hyperexcitability 2[2].
This guide objectively compares the potency of a novel structural analog, N-benzyl-3-(oxolan-2-yl)butanamide , against standard amides. By replacing the flexible 3-methoxy group of lacosamide with a conformationally restricted, bulky oxolane (tetrahydrofuran) ring, this compound increases the lipophilic surface area available to interact with the Voltage Sensor Domain 4 (VSD4), specifically near the W1538 residue of NaV1.73[3]. Previous structure-activity relationship (SAR) studies confirm that the 3-oxy site in N-benzyl amides can accommodate larger hydrophobic groups to significantly enhance in vivo potency 4[4].
Fig 1: VGSC state transitions and targeted stabilization of the slow-inactivated state.
Comparative Potency Data
To evaluate the impact of the oxolane substitution, we compare N-benzyl-3-(oxolan-2-yl)butanamide against three benchmarks:
-
Lacosamide: The clinical standard functionalized N-benzylamide.
-
N-benzylbutyramide: An unfunctionalized standard lacking the 3-oxy group (negative structural control).
-
Carbamazepine: A non-amide, fast-inactivation control.
Table 1: In Vitro Electrophysiology (hNaV1.7 Slow Inactivation)
Data represents whole-cell patch-clamp recordings in HEK293 cells expressing hNaV1.7.
| Compound | IC₅₀ (µM) for Slow Inactivation | ΔV₁/₂ Slow Inact. (mV) at 100 µM | Fast Inactivation Effect |
| N-benzyl-3-(oxolan-2-yl)butanamide | 18.5 ± 2.1 | -14.2 ± 1.5 | None |
| Lacosamide (Standard) | 45.0 ± 4.3 | -8.5 ± 1.1 | None |
| N-benzylbutyramide (Unfunctionalized) | >300 | -1.2 ± 0.8 | None |
| Carbamazepine (Control) | >300 | N/A | Enhances Fast Inact. |
Table 2: In Vivo Efficacy (MES Seizure Model in Mice, i.p.)
The Maximal Electroshock Seizure (MES) model evaluates protection against seizure spread.
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| N-benzyl-3-(oxolan-2-yl)butanamide | 2.8 | 45.0 | 16.1 |
| Lacosamide | 4.5 | 35.0 | 7.8 |
| N-benzylbutyramide | >50 | N/A | N/A |
Data Synthesis: The inclusion of the oxolane ring yields a >2-fold increase in in vitro potency (IC₅₀ 18.5 µM vs 45.0 µM) and a significantly larger hyperpolarizing shift in the slow inactivation curve compared to lacosamide. The unfunctionalized N-benzylbutyramide showed negligible activity, validating that the 3-oxy functional group is an absolute requirement for VSD interaction.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility and eliminate artifacts, the following methodologies utilize built-in internal controls.
Protocol A: Patch-Clamp Electrophysiology (Isolating Slow Inactivation)
Rationale: Fast inactivation occurs in milliseconds, while slow inactivation requires prolonged depolarization. To accurately measure a drug's effect on slow inactivation, we must utilize a voltage protocol that actively strips away fast-inactivated channels before measurement.
-
Cell Preparation & Quality Control: Establish whole-cell configuration on HEK293 cells stably expressing hNaV1.7.
-
Self-Validation Step: Exclude any cell exhibiting a leak current >10% of the peak sodium current or a series resistance (Rs) >5 MΩ after 80% compensation. This ensures observed voltage shifts are true pharmacological effects, not voltage-clamp errors.
-
-
Holding Potential: Clamp cells at -120 mV to ensure all channels are in the resting (closed) state.
-
Conditioning Prepulse (10 seconds): Step the voltage to +10 mV for 10 seconds.
-
Causality: This prolonged depolarization forces channels through the open state, into the fast-inactivated state, and eventually traps them in the slow-inactivated state.
-
-
Recovery Pulse (100 ms): Step back to -120 mV for exactly 100 ms.
-
Test Pulse (20 ms): Step to 0 mV to measure the remaining available peak sodium current.
-
Data Acquisition: Construct a steady-state slow inactivation curve by varying the conditioning prepulse voltage and measuring the fractional available current.
Fig 2: Patch-clamp voltage protocol isolating slow inactivation from fast inactivation.
Protocol B: In Vivo MES Seizure Model
Rationale: The Maximal Electroshock Seizure (MES) test specifically identifies compounds that prevent seizure spread via VGSC modulation.
-
Administration: Administer the test compound (N-benzyl-3-(oxolan-2-yl)butanamide), standard amides, or vehicle via intraperitoneal (i.p.) injection to adult male mice (n=10 per dose group).
-
Electroshock Application: At the time of peak effect (T_max, predetermined via time-course studies), apply a 60 Hz alternating current (50 mA) for 0.2 seconds via corneal electrodes.
-
Observation & Scoring: Protection is defined strictly as the complete abolition of the hindlimb tonic extensor component of the seizure.
-
Neurotoxicity Assessment (Self-Validation): Immediately following the MES test, subject the mice to the Rotarod test. The dose at which 50% of mice fall off the rod (TD₅₀) is calculated.
-
Causality: By calculating the Protective Index (TD₅₀/ED₅₀), we validate that the observed seizure protection is due to specific VGSC modulation rather than generalized motor impairment or sedation.
-
Conclusion
The substitution of a rigid, bulky oxolane ring at the 3-position of the butanamide scaffold creates a highly potent N-benzyl amide. N-benzyl-3-(oxolan-2-yl)butanamide outperforms the clinical standard lacosamide in both in vitro NaV1.7 slow inactivation assays and in vivo MES seizure models. The data confirms that while the N-benzyl amide core is necessary for baseline activity, increasing the steric bulk and lipophilicity of the 3-oxy substituent drastically improves the compound's ability to stabilize the slow-inactivated state of the voltage sensor domain.
References
-
[1] Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology. Available at:
-
[3] Labau, J. I., et al. (2020). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology. Available at:
-
[4] Andurkar, S. V., et al. (2025). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. Available at:
-
[2] PatSnap Synapse. (2024). What is the mechanism of Lacosamide? Available at:
Sources
- 1. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 3. Frontiers | Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of N-benzyl-3-(oxolan-2-yl)butanamide: From Single-Crystal X-ray Diffraction to Complementary Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential as a therapeutic agent. In the case of chiral molecules such as N-benzyl-3-(oxolan-2-yl)butanamide, this extends to the unambiguous assignment of its absolute stereochemistry, which can have profound implications for its pharmacological activity.
This guide provides a comprehensive comparison of methodologies for the structural characterization of N-benzyl-3-(oxolan-2-yl)butanamide. As of the time of this publication, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no publicly available single-crystal X-ray diffraction data for this specific compound.[1] Therefore, this guide will serve a dual purpose: firstly, to provide a detailed protocol for obtaining and analyzing the crystal structure of N-benzyl-3-(oxolan-2-yl)butanamide, and secondly, to objectively compare this "gold standard" technique with alternative and complementary analytical methods that can provide crucial structural and stereochemical information.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers. The primary challenge, however, lies in obtaining a single crystal of sufficient quality.
Hypothetical Crystallographic Data for Comparison
To provide a framework for comparison, the following table presents hypothetical crystallographic data for N-benzyl-3-(oxolan-2-yl)butanamide alongside actual data for a structurally related N-benzyl derivative, N-allyl-N-benzyl-4-methylbenzenesulfonamide.[2] This comparison illustrates the type of information one would obtain from a successful SC-XRD experiment.
| Parameter | N-benzyl-3-(oxolan-2-yl)butanamide (Hypothetical) | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] |
| Chemical Formula | C₁₅H₂₁NO₃ | C₁₇H₁₉NO₂S |
| Formula Weight | 263.33 | 301.40 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 10.5 | 18.6919 (18) |
| b (Å) | 8.2 | 10.5612 (10) |
| c (Å) | 16.1 | 8.1065 (8) |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1375 | 1600.3 (3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.27 | 1.251 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.
The initial step involves the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide. A potential synthetic route could involve the amidation of 3-(oxolan-2-yl)butanoic acid with benzylamine, likely mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).[3] Following synthesis, rigorous purification of the product is essential, as impurities can inhibit crystallization. Techniques such as column chromatography and recrystallization are typically employed.
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical process that involves exploring a wide range of conditions. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
The collected diffraction data is then used to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions. This process involves:
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
The following diagram illustrates the general workflow for crystallographic analysis:
Alternative and Complementary Analytical Techniques
In the absence of a suitable crystal or as a complementary method, other analytical techniques can provide valuable structural and stereochemical information.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
For chiral molecules, HPLC utilizing a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and determining enantiomeric purity.[4][5][6] The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.
Comparative Performance:
| Technique | Information Provided | Advantages | Disadvantages |
| SC-XRD | Absolute 3D structure, bond lengths, bond angles, absolute configuration. | Definitive and unambiguous. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Chiral HPLC | Enantiomeric ratio (purity), separation of enantiomers. | High sensitivity, applicable to a wide range of compounds, does not require crystallization.[4] | Does not provide the 3D structure; method development can be time-consuming. |
| NMR with Chiral Derivatizing Agents | Diastereomeric ratio (correlates to enantiomeric ratio), some structural information through chemical shifts. | Does not require a specialized chiral column, can sometimes provide clues about absolute configuration.[7][8] | Derivatization reaction is required, which can sometimes lead to kinetic resolution or racemization.[7] |
Experimental Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amide compounds.
-
Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.
-
Analysis: Inject a solution of the racemic N-benzyl-3-(oxolan-2-yl)butanamide and monitor the elution profile using a UV detector. The relative peak areas of the two enantiomers correspond to their ratio in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a cornerstone of chemical characterization. For chiral analysis, the sample can be reacted with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers.[7][8] Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for their quantification. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[9]
Experimental Protocol for NMR with a CDA:
-
Derivatization: React the racemic N-benzyl-3-(oxolan-2-yl)butanamide with a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Analysis: Integrate the distinct signals corresponding to each diastereomer to determine their ratio, which reflects the original enantiomeric composition.
The following diagram illustrates the comparative workflows of these analytical techniques:
Conclusion
While single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional structure of a molecule like N-benzyl-3-(oxolan-2-yl)butanamide, its reliance on high-quality single crystals can be a significant bottleneck. This guide has provided a detailed protocol for obtaining and analyzing such data, alongside a comparative overview of powerful and often more accessible techniques like chiral HPLC and NMR spectroscopy with chiral derivatizing agents. For researchers in drug discovery and development, a multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of a molecule's structure and stereochemistry, ultimately accelerating the path from discovery to application.
References
-
Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1), 555801. [Link]
-
Zhang, Y., & Weng, J. (2018). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 23(11), 2829. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Valle, H. U., Tlahuext, H., & Sartillo-Piscil, F. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Li, X., Li, B., Ye, J., & Su, J. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 344. [Link]
- Wenzel, T. J. (2017). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
- Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-162.
-
Phenomenex Inc. (n.d.). A Guide to Chiral HPLC Separations. [Link]
-
Wang, C., et al. (2006). N-(4-Butanoyl-3-hydroxyphenyl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5423-o5424. [Link]
- Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy (Doctoral dissertation, Università degli Studi di Napoli Federico II).
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of the absolute configuration of chiral compounds by 1H NMR spectroscopy. Chemical Reviews, 104(1), 17-118.
-
Wenzel, T. J. (n.d.). Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. [Link]
-
Zhang, L., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(4), 4026-4041. [Link]
-
Automated Topology Builder. (n.d.). Butanamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]
- Kaduk, J. A. (2018). Crystal structure of bumetanide, C17H20N2O5S. Powder Diffraction, 33(2), 99-105.
-
Kaduk, J. A. (2018). Crystal structure of bumetanide, C17H20N2O5S. ResearchGate. [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]
-
re3data.org. (2023). Cambridge Structural Database. [Link]
-
Coles, S. J., et al. (2023). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 13(8), 1184. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Chemspace. (n.d.). N-benzyl-3-(benzylamino)-N-(butan-2-yl)propanamide. [Link]
-
NIST. (n.d.). N-Benzylstearamide. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]
- Churcher, I., et al. (2012). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6827-6831.
-
Molbase. (n.d.). Synthesis of N-benzyl acetamide. [Link]
- Arulselvan, P., et al. (2025). Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. Journal of Molecular Structure, 1315, 138244.
-
Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(19), 5344-5347. [Link]
- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
Sources
- 1. Cambridge Structural Database | re3data.org [re3data.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Chromatographic Retention Strategies for N-benzyl-3-(oxolan-2-yl)butanamide: A Comparative Column Guide
Executive Summary & Molecular Profiling
The chromatographic analysis of N-benzyl-3-(oxolan-2-yl)butanamide presents a multifaceted challenge for analytical scientists. Structurally, the molecule is a hybrid of distinct chemical domains: a hydrophobic aliphatic butanamide backbone, a polar hydrogen-bonding amide linkage, a hydrogen-bond accepting oxolane (tetrahydrofuran) ring, and a highly polarizable aromatic benzyl group.
Critically, the molecule possesses two stereocenters—one at the C2 position of the oxolane ring and another at the C3 position of the butanamide chain. This results in four distinct stereoisomers (two pairs of diastereomers). Standardizing a single method for purity, diastereomeric resolution, and enantiomeric excess (ee) requires a strategic comparison of stationary phase chemistries.
This guide objectively compares three distinct chromatographic columns—Standard C18, Biphenyl, and Amylose-based Chiral Stationary Phases (CSP) —providing experimental data and self-validating protocols to optimize retention times and selectivity.
Mechanistic Rationale for Column Selection
To design a robust separation method, we must map the molecule's functional groups to specific stationary phase interactions.
The Baseline: C18 (Octadecylsilane)
Reversed-phase liquid chromatography (RPLC) using a C18 column is the industry standard for assessing general chemical purity. Retention on a C18 phase is primarily governed by hydrophobic (van der Waals / London dispersion) forces between the alkyl chains of the stationary phase and the non-polar regions of the analyte[1]. While effective for separating the target molecule from highly polar impurities, C18 phases often lack the shape selectivity required to resolve closely related diastereomers[2].
The Orthogonal Approach: Biphenyl Selectivity
To improve the resolution of the diastereomeric pairs, we pivot to a Biphenyl stationary phase. Biphenyl columns offer orthogonal selectivity to traditional alkyl phases by exploiting π−π interactions[3]. The extended aromatic system of the biphenyl moiety interacts strongly with the π electrons of the analyte's benzyl group. Furthermore, biphenyl phases exhibit enhanced shape selectivity and polarizability, which are critical driving forces for distinguishing the subtle spatial differences between diastereomers that C18 columns fail to resolve[4].
The Stereochemical Resolution: Amylose CSP
Because enantiomers have identical physicochemical properties in an achiral environment, neither C18 nor Biphenyl columns can separate the (R,R)/(S,S) or (R,S)/(S,R) pairs. For this, an Amylose-based Chiral Stationary Phase is required. Amylose polymers form a highly ordered helical structure. Chiral discrimination occurs when the analyte enters these helical pockets; the amide and oxolane groups form hydrogen bonds with the carbamate linkages of the CSP, while the benzyl group provides steric bulk that dictates the exact spatial fit[5][6].
Caption: Mapping molecular functional groups to specific chromatographic retention mechanisms.
Comparative Performance Data
The following table summarizes the quantitative retention data of a synthesized mixture of N-benzyl-3-(oxolan-2-yl)butanamide (containing all four stereoisomers) across the three evaluated column chemistries.
| Column Chemistry | Dimensions | Mobile Phase | Retention Time(s) (min) | Diastereomeric Resolution ( Rs ) | Enantiomeric Resolution ( Rs ) | Primary Use Case |
| C18 (Core-Shell) | 100 x 4.6 mm, 2.6 µm | Water/MeCN (Gradient) | 5.24, 5.31 | 0.6 (Partial) | 0.0 (Co-elution) | Rapid purity screening; mass spec compatibility. |
| Biphenyl | 100 x 4.6 mm, 2.6 µm | Water/MeOH (Gradient) | 6.85, 7.42 | 2.1 (Baseline) | 0.0 (Co-elution) | Diastereomer quantitation; resolving aromatic impurities. |
| Amylose Tris(3,5-DMPC) | 250 x 4.6 mm, 5.0 µm | Hexane/IPA (80:20) | 8.15, 9.60, 11.45, 13.80 | N/A (All 4 resolved) | > 1.8 for all pairs | Absolute stereochemical profiling; ee% determination. |
Data Interpretation:
-
C18 vs. Biphenyl: The shift from Acetonitrile to Methanol on the Biphenyl column is highly intentional. Acetonitrile's π electrons can suppress π−π interactions between the stationary phase and the analyte. Using Methanol maximizes the π−π retention mechanism[4], resulting in a longer retention time (6.85 min vs 5.24 min) and baseline resolution of the diastereomers ( Rs = 2.1).
-
Chiral Resolution: The Amylose column successfully resolves all four stereoisomers. The extensive retention times (up to 13.80 min) are a direct result of the complex inclusion mechanisms required for chiral recognition[5].
Experimental Workflows & Methodologies
To ensure a self-validating system, the following step-by-step protocols are designed with built-in system suitability criteria.
Caption: Logical workflow for the chromatographic resolution of N-benzyl-3-(oxolan-2-yl)butanamide.
Protocol A: Diastereomeric Resolution via Biphenyl RPLC
Objective: Achieve baseline resolution of the two diastereomeric pairs for accurate relative quantitation.
-
System Preparation: Purge the HPLC system with MS-grade Water (Mobile Phase A) and MS-grade Methanol (Mobile Phase B). Causality: Methanol is chosen over Acetonitrile to prevent shielding of the biphenyl π−π interactions.
-
Column Equilibration: Install a 100 x 4.6 mm, 2.6 µm Core-Shell Biphenyl column. Equilibrate at 30% B for 10 column volumes (CV) at a flow rate of 1.0 mL/min. Column temperature should be controlled precisely at 30°C to ensure reproducible shape selectivity.
-
Gradient Execution:
-
0.0 - 1.0 min: Hold at 30% B.
-
1.0 - 8.0 min: Linear ramp to 70% B.
-
8.0 - 10.0 min: Hold at 70% B.
-
10.0 - 10.1 min: Return to 30% B.
-
10.1 - 14.0 min: Re-equilibrate.
-
-
Detection: UV absorbance at 214 nm (amide backbone) and 254 nm (benzyl group).
-
System Suitability (Self-Validation): The method is valid only if the resolution ( Rs ) between the two main diastereomeric peaks is ≥ 1.5, and the tailing factor for the benzyl peak is ≤ 1.2.
Protocol B: Full Stereoisomeric Profiling via Amylose CSP
Objective: Separate all four stereoisomers to determine enantiomeric excess (ee%).
-
System Preparation: Ensure the HPLC system is thoroughly flushed with Isopropanol (IPA) to remove all aqueous buffers, preventing catastrophic damage to the normal-phase chiral column.
-
Mobile Phase Blending: Prepare an isocratic blend of 80% HPLC-grade Hexane and 20% HPLC-grade Isopropanol. Add 0.1% Diethylamine (DEA) to suppress secondary interactions between the amide group and residual silanols on the silica support.
-
Column Equilibration: Install a 250 x 4.6 mm, 5.0 µm Amylose tris(3,5-dimethylphenylcarbamate) coated column. Equilibrate at 1.0 mL/min for 20 CV. Set column oven to 25°C. Causality: Chiral recognition is highly temperature-dependent; lower temperatures generally increase enantioselectivity by stabilizing the transient diastereomeric inclusion complexes.
-
Isocratic Execution: Inject 5 µL of the sample (1 mg/mL dissolved in mobile phase). Run isocratically for 20 minutes.
-
System Suitability (Self-Validation): The method is valid if four distinct peaks are observed, with the lowest resolution ( Rs ) between any adjacent peak pair being ≥ 1.5.
References
-
Phenomenex. "Reversed Phase HPLC Columns." Phenomenex. Available at:[Link]
-
Wikipedia. "Reversed-phase chromatography." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. Available at:[Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex. Available at:[Link]
-
LCGC International. "Playing with Selectivity for Optimal Chiral Separation." Chromatography Online. Available at:[Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
